Technical Documentation Center

Fmoc-N-Me-Nva-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-N-Me-Nva-OH

Core Science & Biosynthesis

Foundational

Engineering Peptide Therapeutics: A Technical Whitepaper on Fmoc-N-Me-Nva-OH

Executive Summary The transition of peptides from biological probes to viable clinical therapeutics is historically bottlenecked by two factors: poor proteolytic stability and low membrane permeability. To overcome these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically bottlenecked by two factors: poor proteolytic stability and low membrane permeability. To overcome these pharmacokinetic limitations, drug development professionals increasingly rely on the incorporation of unnatural, sterically constrained amino acids. Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-L-norvaline) represents a highly specialized building block in this domain. By combining the conformational rigidity and protease resistance of an N -methylated backbone with the unbranched, hydrophobic properties of a norvaline side chain, this derivative enables the synthesis of highly stable, target-specific macrocyclic peptides[1]. This whitepaper provides an in-depth mechanistic analysis of Fmoc-N-Me-Nva-OH, detailing its structural biology, pharmacological impact, and the precise Solid-Phase Peptide Synthesis (SPPS) protocols required for its successful integration.

Chemical Identity and Structural Biology

Fmoc-N-Me-Nva-OH is an N -alpha-protected, N -methylated unnatural amino acid. The molecule consists of three functional domains:

  • Fmoc Protecting Group: A base-labile 9-fluorenylmethyloxycarbonyl group that temporarily protects the secondary amine during SPPS, preventing unwanted polymerization[2].

  • N -Methyl Group: The substitution of the amide hydrogen with a methyl group fundamentally alters the peptide backbone. It eliminates a key hydrogen bond donor, thereby reducing the polar surface area (PSA) and increasing lipophilicity.

  • Norvaline (Nva) Side Chain: Unlike the naturally occurring valine, which is branched at the beta-carbon, norvaline possesses a straight-chain propyl group. This unbranched aliphatic chain allows the residue to deeply penetrate hydrophobic binding pockets without inducing the severe steric clashes associated with beta-branched amino acids.

Quantitative Physiochemical Properties

The following table summarizes the critical quantitative data required for stoichiometric calculations and analytical validation during synthesis[2][3][4].

PropertyValue / Description
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norvaline
CAS Registry Number 252049-05-1
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to almost white powder/crystals
Melting Point 130.0 to 135.0 °C
Storage Temperature Sealed in dry conditions, 2-8 °C

Pharmacological Engineering: The SUPR Peptide Paradigm

The strategic incorporation of Fmoc-N-Me-Nva-OH is driven by the need to engineer "drug-like" properties into natural peptide sequences. Natural peptides are rapidly degraded by exopeptidases and endopeptidases in human serum, often exhibiting half-lives of mere minutes.

N -methylation directly addresses this by sterically shielding the adjacent amide bonds from enzymatic hydrolysis[5]. Furthermore, the removal of the amide proton prevents the formation of intramolecular hydrogen bonds that typically stabilize alpha-helices or beta-sheets, forcing the peptide into unique Ramachandran conformational spaces. This is highly advantageous for designing cyclic peptides that must adopt specific, rigid conformations to bind target receptors with high affinity.

Case Study: Her2-Targeting SUPR Peptides

The mechanistic value of N -methyl norvaline is best exemplified in the development of Scanning Unnatural Protease Resistant (SUPR) peptides. Researchers utilized mRNA display libraries incorporating N -methyl norvaline to evolve cyclic peptides targeting the Her2 receptor—a critical biomarker in breast cancer[1].

  • Causality of Selection: N -methyl norvaline was chosen over other unnatural amino acids because its high incorporation efficiency during translation is paired with a hydrophobic side chain that positively contributes to target binding[5].

  • Therapeutic Outcome: The resulting optimized peptide (SUPR4) demonstrated a ~500-fold improvement in serum stability (t₁/₂ = 160 hours) and up to a 3,700-fold improvement in protease resistance compared to the parent sequence, while maintaining low-nanomolar affinity for Her2 and exhibiting selective tumor uptake in vivo[1][5].

Pharmacological_Impact Core N-Me-Nva Incorporation Mech1 N-Methylation Core->Mech1 Mech2 Propyl Sidechain Core->Mech2 Effect1 Protease Resistance (Steric Shielding) Mech1->Effect1 Effect2 Reduced H-Bonding (Membrane Permeability) Mech1->Effect2 Effect3 Hydrophobic Interaction (Target Affinity) Mech2->Effect3 Outcome Enhanced in vivo Therapeutic Efficacy Effect1->Outcome Effect2->Outcome Effect3->Outcome

Pharmacological mechanisms by which N-Me-Nva enhances peptide drug efficacy.

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol

Synthesizing peptides with Fmoc-N-Me-Nva-OH presents distinct chemical challenges. While coupling Fmoc-N-Me-Nva-OH to a primary amine on the resin is relatively straightforward, the subsequent coupling of the next amino acid onto the sterically hindered secondary amine of the N -methyl group is notoriously difficult. Standard coupling reagents (e.g., HBTU/HOBt) will result in incomplete reactions and truncated sequences.

To ensure scientific integrity, the following protocol utilizes highly reactive uronium salts (HATU) and a self-validating analytical framework.

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Procedure: Weigh the desired amount of Rink Amide or 2-Chlorotrityl chloride resin. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N -Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive sites for the bulky unnatural amino acid.

Step 2: Fmoc Deprotection

  • Procedure: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5x).

  • Validation: Perform a standard Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

Step 3: Coupling Fmoc-N-Me-Nva-OH

  • Procedure: Prepare a solution of Fmoc-N-Me-Nva-OH (3.0 equivalents), HATU (2.9 equivalents), and HOAt (3.0 equivalents) in DMF. Add N,N -Diisopropylethylamine (DIPEA) (6.0 equivalents) to activate the carboxyl group. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Causality: HATU/HOAt is selected over HBTU/HOBt because the nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the acylation process and minimizing epimerization.

Step 4: Deprotection of the N -Methylated Amine

  • Procedure: Repeat the 20% piperidine deprotection step.

  • Self-Validating System (Critical): The standard Kaiser test will yield a false negative because it only detects primary amines. You must use the Chloranil test (or De Clercq test). A positive Chloranil test (green/blue beads) confirms the successful exposure of the secondary amine.

Step 5: Coupling the Subsequent Amino Acid (Overcoming Steric Hindrance)

  • Procedure: The coupling of the next amino acid onto the N -methyl group requires aggressive conditions. Use 5.0 equivalents of the incoming Fmoc-AA-OH, 4.9 equivalents of HATU, and 10.0 equivalents of DIPEA. Agitate for 4 to 16 hours. A double coupling strategy (draining the reaction and repeating with fresh reagents) is highly recommended.

  • Causality: The methyl group creates severe steric bulk, drastically reducing the nucleophilicity of the amine. Excess reagents and extended reaction times drive the thermodynamically unfavorable acylation to completion.

  • Validation: Repeat the Chloranil test. A negative result (colorless/yellow beads) confirms complete coupling.

Step 6: Cleavage and Global Deprotection

  • Procedure: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Validate the final product via LC-MS to ensure the correct mass ( [M+H]+ ) corresponding to the inclusion of the 353.41 g/mol building block[2].

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotect1 Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 Couple1 Coupling Fmoc-N-Me-Nva-OH (HATU/DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (Secondary Amine Exposed) Couple1->Deprotect2 Validate Chloranil Test (Validation) Deprotect2->Validate Couple2 Coupling Next AA (Double Coupling Required) Validate->Couple2 Cleavage Cleavage & LC-MS (TFA Cocktail) Couple2->Cleavage

Step-by-step SPPS workflow highlighting the steric challenges of N-methyl amino acid coupling.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of Fmoc-N-Me-Nva-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract N-α-Fmoc-N-α-methyl-L-norvaline (Fmoc-N-Me-Nva-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the intro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-N-α-methyl-L-norvaline (Fmoc-N-Me-Nva-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated amino acids to enhance the pharmacokinetic properties of synthetic peptides. The success of peptide synthesis is fundamentally reliant on the complete solubilization of the constituent amino acids in the reaction solvent. Inadequate solubility can lead to diminished coupling efficiencies, the formation of deletion sequences, and overall lower purity of the final peptide product. This in-depth technical guide provides a comprehensive overview of the solubility profile of Fmoc-N-Me-Nva-OH in organic solvents commonly employed in peptide synthesis. While specific quantitative data for this derivative is not extensively published, this guide synthesizes data from structurally similar analogs, outlines the governing physicochemical principles, and provides a robust experimental protocol for determining precise solubility in a laboratory setting.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The incorporation of N-methylated amino acids, such as N-methyl-norvaline, into peptide sequences is a widely used strategy to confer resistance to enzymatic degradation and to modulate conformation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal solid-phase peptide synthesis. The solubility of these Fmoc-protected amino acids is a paramount concern for any peptide chemist.[1]

The choice of solvent in SPPS is dictated by its ability to:

  • Swell the solid-phase resin.

  • Solubilize the Fmoc-amino acid and coupling reagents.

  • Facilitate the reaction kinetics of the coupling step.

Poor solubility of an Fmoc-amino acid can lead to several undesirable outcomes, including incomplete reactions and the formation of by-products, which complicates the purification of the target peptide. Therefore, a thorough understanding of the solubility of Fmoc-N-Me-Nva-OH is essential for process optimization and the synthesis of high-quality peptides.

Physicochemical Properties of Fmoc-N-Me-Nva-OH

PropertyValueReference
Chemical Formula C₂₁H₂₃NO₄
Molecular Weight 353.4 g/mol
CAS Number 252049-05-1
Appearance Typically a white to off-white solid

The structure of Fmoc-N-Me-Nva-OH, with its bulky, hydrophobic Fmoc group and the N-methylated norvaline side chain, dictates its solubility behavior. The large nonpolar Fmoc group significantly reduces its solubility in water, while the overall structure lends itself to good solubility in polar aprotic organic solvents.[1][2]

Qualitative and Analog-Derived Solubility Profile

General Solubility of Fmoc-Amino Acids: Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents, which are capable of solvating both the polar carboxylic acid group and the nonpolar Fmoc group.[1][3]

Solvent ClassGeneral Solubility
Polar Aprotic (e.g., DMF, DMSO, NMP) - Generally good to excellent solubility. These are the most common and effective solvents for SPPS.[1][3]
Chlorinated (e.g., DCM) - Solubility can be limited for some Fmoc-amino acids. Often used in mixtures with DMF to improve solubility.[4][5]
Ethers (e.g., THF, 2-MeTHF) - Moderate solubility. Can be used, sometimes in mixtures, but generally less effective than polar aprotic solvents.[1]
Alcohols (e.g., Methanol, Ethanol) - Variable solubility. Can be effective for some derivatives.
Nitriles (e.g., Acetonitrile) - Can be a viable solvent, but solubility may be lower compared to DMF or NMP.[5]
Aqueous Solvents Sparingly soluble to insoluble due to the hydrophobic nature of the Fmoc group.[2][6][7]

Solubility Data from Structural Analogs:

The following table summarizes available solubility data for compounds structurally related to Fmoc-N-Me-Nva-OH. This information serves as a valuable proxy for estimating its solubility.

CompoundSolventReported SolubilityReference
Fmoc-N-Me-Val-OH DMSO50 mg/mL (141.5 mM); requires sonication.[8]
Fmoc-Nva-OH DMF"Clearly soluble" at 1 mmole in 2 mL (approx. 250 mM).[9][10]
Fmoc-L-Valine Acetone0.06274 (mole fraction)[11]
Fmoc-L-Valine Methanol0.03966 (mole fraction)[11]
Fmoc-L-Valine Ethanol0.03124 (mole fraction)[11]
Fmoc-L-Valine Acetonitrile0.00477 (mole fraction)[11]

Based on this analog data, it is reasonable to infer that Fmoc-N-Me-Nva-OH will exhibit excellent solubility in DMF and DMSO, likely in the range of >100 mM. Its solubility in other solvents like DCM and acetonitrile is expected to be lower.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is highly recommended. The following protocol outlines a robust method for determining the solubility of Fmoc-N-Me-Nva-OH in an organic solvent.

Objective: To determine the saturation solubility of Fmoc-N-Me-Nva-OH in a selected organic solvent at a specific temperature.

Materials:

  • Fmoc-N-Me-Nva-OH

  • Selected organic solvent(s) (e.g., DMF, NMP, DCM, Acetonitrile) of high purity

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge capable of handling solvent-safe tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and calibrated pipettes

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of Fmoc-N-Me-Nva-OH to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible. b. Equilibrate the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: a. Centrifuge the vial at high speed to pellet the undissolved solid. b. Carefully transfer a known volume of the clear supernatant to a clean vial, avoiding any disturbance of the solid pellet.

  • Sample Preparation for Analysis: a. Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary to find the optimal concentration.

  • HPLC Analysis: a. Inject the diluted sample into the HPLC system. b. Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). c. Detect the Fmoc-N-Me-Nva-OH peak by UV absorbance at a characteristic wavelength for the Fmoc group (e.g., 265 nm or 301 nm).[1]

  • Quantification: a. Determine the concentration of Fmoc-N-Me-Nva-OH in the diluted sample by comparing its peak area to a pre-established calibration curve prepared with known concentrations of the compound. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of Fmoc-N-Me-Nva-OH in the tested solvent at the specified temperature.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-N-Me-Nva-OH.

G cluster_prep Saturated Solution Preparation cluster_sep Phase Separation cluster_analysis Quantitative Analysis cluster_result Result prep1 Add excess Fmoc-N-Me-Nva-OH to known volume of solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Carefully collect clear supernatant sep1->sep2 ana1 Dilute supernatant to fall within calibration curve range sep2->ana1 ana2 Inject diluted sample into HPLC ana1->ana2 ana3 Quantify concentration using calibration curve ana2->ana3 res1 Calculate original concentration (Solubility) ana3->res1 G cluster_primary Standard Protocol cluster_secondary Alternative/Difficult Sequence Protocol start Start: Select Fmoc-N-Me-Nva-OH for Coupling q1 Is the peptide sequence known to be difficult (e.g., prone to aggregation)? start->q1 p1 Use primary solvent: DMF or NMP q1->p1 No s1 Consider DMSO or a DCM/DMF mixture q1->s1 Yes p2 Proceed with coupling p1->p2 end_node End: Coupling Complete p2->end_node s2 Perform a preliminary solubility test s1->s2 q2 Is solubility adequate? s2->q2 s3 Proceed with coupling q2->s3 Yes s4 Re-evaluate solvent system or consider sonication to aid dissolution q2->s4 No s3->end_node s4->s1

Caption: Logical workflow for solvent selection for Fmoc-N-Me-Nva-OH coupling.

Conclusion

A comprehensive understanding of the solubility of Fmoc-N-Me-Nva-OH is fundamental to its successful application in solid-phase peptide synthesis. While direct quantitative data remains sparse, a robust qualitative profile can be confidently established through the analysis of structurally similar molecules. Fmoc-N-Me-Nva-OH is expected to be highly soluble in standard polar aprotic solvents such as DMF and NMP, making them the solvents of choice for most applications. For challenging syntheses or when alternative solvent systems are required, the experimental protocol provided in this guide offers a reliable method for determining precise solubility, thereby enabling informed process optimization and contributing to the successful synthesis of high-purity, N-methylated peptides.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]

  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

  • ChemWhat. (n.d.). FMOC-NVA-OH CAS#: 135112-28-6. Retrieved from [Link]

  • SLS. (n.d.). FMOC-NVA-OH 1 KG | 8520471000 | SIGMA-ALDRICH. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). Fmoc-Nva-OH. Retrieved from [Link]

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Nishiuchi, Y., et al. (2017). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Kinoshita, M., et al. (2021). Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. ACS Publications. Retrieved from [Link]

  • Tovar, G., et al. (2019). Subtle chemical modification for enrichment of Fmoc-amino acid at a phospholipid interface. Scientific Reports. Retrieved from [Link]

  • Li, G., & Liu, Y. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. Retrieved from [Link]

  • Albericio, F., et al. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science. Retrieved from [Link]

  • Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). Solubility of Fmoc-l-valine in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2024). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]

Sources

Foundational

Structural Elucidation and NMR Spectroscopy Guidelines for Fmoc-N-Me-Nva-OH

Executive Summary Fmoc-N-methyl-L-norvaline (Fmoc-N-Me-Nva-OH) is a highly specialized unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) to engineer peptide therapeutics with enhanced proteolytic stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-N-methyl-L-norvaline (Fmoc-N-Me-Nva-OH) is a highly specialized unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) to engineer peptide therapeutics with enhanced proteolytic stability and restricted conformational flexibility. However, the exact structural modifications that make this molecule valuable also introduce severe complexities during analytical characterization. This technical guide provides a rigorous framework for acquiring, interpreting, and validating Nuclear Magnetic Resonance (NMR) data for Fmoc-N-Me-Nva-OH, ensuring that researchers can confidently differentiate between inherent structural dynamics and chemical impurities.

The Mechanistic Basis of NMR Complexity: Rotameric Isomerism

In standard Fmoc-protected amino acids, the secondary carbamate bond allows for relatively free rotation. However, the introduction of an N-methyl group in Fmoc-N-Me-Nva-OH (CAS 252049-05-1)[1] transforms this linkage into a tertiary carbamate.

The Causality of Peak Duplication: The steric bulk of the N-methyl group, combined with the partial double-bond character of the carbamate C–N bond, significantly elevates the energy barrier for bond rotation. At ambient temperatures (298 K), the molecule exists as a slow-exchanging equilibrium of cis and trans rotamers on the NMR timescale[2].

This structural dynamic causes the duplication of nearly all proton and carbon signals in the NMR spectra. Novice researchers frequently misinterpret these duplicated peaks as diastereomeric impurities or degradation products. Understanding this causality is paramount: the presence of two distinct N-methyl singlets or two alpha-proton multiplets is a fundamental physical property of the molecule, not an indicator of low purity[2].

N_Methylation Core Fmoc-N-Me-Nva-OH Incorporation Mech1 Steric Hindrance at Peptide Bond Core->Mech1 Mech2 Loss of Amide H-Bond Donor Core->Mech2 Mech3 Tertiary Carbamate Formation Core->Mech3 Out1 Enhanced Proteolytic Stability Mech1->Out1 Out2 Altered Conformational Flexibility Mech2->Out2 Out3 Cis/Trans Rotamers in NMR Spectra Mech3->Out3

Fig 2. Mechanistic pathways linking N-methylation to altered peptide properties and NMR complexity.

Quantitative NMR Reference Data

To facilitate accurate spectral assignment, the expected chemical shifts for Fmoc-N-Me-Nva-OH (Chemical Formula: C21H23NO4, Molecular Weight: 353.41 g/mol ) are summarized below. Data is representative of spectra acquired in DMSO-d6 at 298 K.

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d6, 298 K)
Proton(s)Expected Shift (ppm)MultiplicityIntegrationAssignment
Aromatic 7.25 – 7.90Multiplet8HFmoc (Ar-H)
α-CH 4.50 – 4.80Multiplet1HNva α-CH (Split by rotamers)
Fmoc-CH₂ 4.20 – 4.40Multiplet2HFmoc (CH₂)
Fmoc-CH 4.15 – 4.30Multiplet1HFmoc (CH)
N-CH₃ 2.70 – 2.95Singlet3HN-Methyl (Split into major/minor)
β-CH₂ 1.60 – 1.90Multiplet2HNva β-CH₂
γ-CH₂ 1.15 – 1.40Multiplet2HNva γ-CH₂
δ-CH₃ 0.80 – 0.95Triplet3HNva δ-CH₃
Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d6, 298 K)
Carbon TypeExpected Shift (ppm)Assignment
Carbonyl (Acid) 172.0 – 174.0COOH
Carbonyl (Carbamate) 155.0 – 157.0Fmoc C=O
Aromatic (Quaternary) 143.0 – 145.0Fmoc Ar-C
Aromatic (CH) 120.0 – 128.5Fmoc Ar-CH
Aliphatic (Fmoc-CH₂) 66.0 – 68.0Fmoc CH₂
Aliphatic (α-CH) 58.0 – 61.0Nva α-CH
Aliphatic (Fmoc-CH) 46.5 – 47.5Fmoc CH
Aliphatic (N-CH₃) 29.0 – 31.0N-CH₃
Aliphatic (β-CH₂) 28.0 – 30.0Nva β-CH₂
Aliphatic (γ-CH₂) 18.0 – 20.0Nva γ-CH₂
Aliphatic (δ-CH₃) 13.0 – 14.5Nva δ-CH₃

(Note: Due to the slow interconversion of rotamers, the majority of the aliphatic carbon signals will appear as doublets in the ¹³C spectrum).

Experimental Methodologies and Self-Validating Protocols

To definitively assign the structure of Fmoc-N-Me-Nva-OH and prove that peak duplication is due to rotamers rather than chemical impurities, a self-validating Variable Temperature (VT) NMR workflow must be employed.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D 1H & 13C NMR at 298K (Identify Peak Duplication) A->B C Are duplicated peaks present? B->C D 2D COSY & HSQC (Assign Major/Minor Rotamers) C->D Yes (Cis/Trans) G Standard Assignment C->G No E Variable Temp (VT) NMR (Heat to 363K) D->E F Peak Coalescence Observed (Validates Rotameric Purity) E->F

Fig 1. Self-validating NMR workflow for resolving rotameric peak duplication in N-methyl amino acids.

Protocol A: High-Resolution 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of Fmoc-N-Me-Nva-OH in 0.6 mL of deuterated solvent. While CDCl₃ provides excellent resolution, DMSO-d6 is strongly recommended if subsequent VT-NMR is planned due to its higher boiling point.

  • 1D Acquisition: Acquire standard ¹H (minimum 400 MHz) and ¹³C (minimum 100 MHz) spectra at 298 K. Calculate the integration ratio of the duplicated N-methyl singlets (~2.80 and ~2.90 ppm) to determine the cis:trans equilibrium ratio.

  • 2D Correlation (COSY & HSQC): Because the aliphatic signals of the norvaline side chain heavily overlap, use ¹H-¹H COSY to trace the spin system from the alpha-proton down the straight aliphatic chain. Use ¹H-¹³C HSQC to pair the duplicated proton signals with their corresponding duplicated carbon signals.

Protocol B: Variable Temperature (VT) NMR Coalescence Assay

This protocol serves as a self-validating system. If the duplicated peaks are rotamers, heating the sample will increase the rate of interconversion. Once the interconversion rate exceeds the NMR timescale, the duplicated peaks will coalesce into a single, time-averaged peak[2]. If the peaks belong to an impurity, they will not coalesce.

  • Heating Ramp: Place the DMSO-d6 sample in the NMR spectrometer and incrementally raise the temperature from 298 K to 363 K (90 °C) in 10 K steps.

  • Observation: Acquire a rapid ¹H spectrum at each step. Monitor the N-methyl singlets and the alpha-proton multiplets. As the temperature approaches the coalescence temperature (Tc)—which is typically between 50 °C and 95 °C for Fmoc-N-methyl amino acids[2][3]—the peaks will broaden significantly and eventually merge.

  • Critical Constraint (Fmoc Instability): The Fmoc protecting group is susceptible to thermally induced cleavage in DMSO at elevated temperatures. Heating above 60 °C for extended periods can result in the loss of the Fmoc group, identifiable by the emergence of a dibenzofulvene signal at ~6.21 ppm[4]. Therefore, VT-NMR acquisitions must be performed rapidly.

  • Validation via Cooling: To validate that the spectral changes were due to reversible rotameric exchange and not thermal degradation, cool the sample back to 298 K and re-acquire the ¹H spectrum. The exact reappearance of the original duplicated peaks confirms the structural integrity of the Fmoc-N-Me-Nva-OH molecule.

Implications for Peptide Synthesis Workflows

The steric hindrance that causes rotameric peak duplication in NMR also directly impacts the efficiency of solid-phase peptide synthesis (SPPS). Acylation of the secondary amine of N-methylated residues like Fmoc-N-Me-Nva-OH is notoriously slow and inefficient[5]. To prevent the accumulation of deletion sequences, researchers must employ highly reactive coupling reagents (e.g., HATU) and extend coupling times (up to 2 hours) or perform double couplings[5][6].

Sources

Exploratory

Engineering Bioavailability: The Mechanistic Role of Fmoc-N-Me-Nva-OH in Peptidomimetic Design

Executive Summary Peptides possess high target affinity and specificity, yet their clinical translation is frequently hampered by poor oral bioavailability, low membrane permeability, and rapid proteolytic degradation. P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptides possess high target affinity and specificity, yet their clinical translation is frequently hampered by poor oral bioavailability, low membrane permeability, and rapid proteolytic degradation. Peptidomimetic engineering utilizes non-proteinogenic, modified amino acids to systematically overcome these limitations. Among these critical building blocks is Fmoc-N-Me-Nva-OH (N-α-Fmoc-N-α-methyl-L-norvaline). By integrating an unbranched aliphatic side chain (norvaline) with backbone N-methylation, this derivative fundamentally alters the physicochemical and conformational landscape of resulting macrocycles and linear therapeutic sequences.

This technical guide explores the mechanistic rationale behind utilizing Fmoc-N-Me-Nva-OH, details the chemical causality of its permeability enhancement, and provides a self-validating, optimized Solid-Phase Peptide Synthesis (SPPS) protocol to overcome the severe steric hindrances associated with its coupling.

Mechanistic Foundations of N-Methylation and Norvaline Integration

Conformational Modulation and the Cis-Trans Equilibrium

Standard peptide bonds overwhelmingly favor the trans conformation due to severe steric clashes in the cis state. However, N-methylation introduces a methyl group onto the amide nitrogen, increasing the steric bulk on both sides of the peptide bond. This structural perturbation significantly lowers the energy barrier between cis and trans isomers, promoting a higher population of the cis conformer. This shift is frequently exploited by drug development professionals to induce critical turn structures and facilitate macrocyclization in peptidomimetics [1].

Permeability Enhancement via Desolvation

Cellular membrane permeability is heavily dictated by the number of exposed hydrogen bond donors. The N-methylation of norvaline eliminates a critical N-H hydrogen bond donor from the peptide backbone. This reduction in polar surface area drastically decreases the thermodynamic desolvation penalty required for the molecule to shed its hydration shell and partition into the hydrophobic lipid bilayer, thereby enhancing passive transcellular diffusion [1].

The Norvaline Advantage

Norvaline (Nva) provides a straight three-carbon aliphatic side chain (-CH₂-CH₂-CH₃). Unlike branched aliphatic residues (e.g., valine or isoleucine), the unbranched nature of norvaline reduces β-carbon steric hindrance. When combined with N-methylation, N-Me-Nva offers a unique pharmacological balance: it maintains sufficient hydrophobicity to interact with deep hydrophobic binding pockets while mitigating the extreme steric clashes that make coupling N-methylated branched amino acids (like N-Me-Val) notoriously difficult during synthesis.

Permeability_Mechanism N1 Native Peptide Bond (Exposed N-H Donor) N2 Fmoc-N-Me-Nva-OH Integration N1->N2 N3 Loss of H-Bond Donor (Steric Shielding) N2->N3 N4 Decreased Desolvation Penalty N3->N4 N5 Enhanced Passive Membrane Diffusion N4->N5

Pharmacological pathway of N-methylation enhancing passive membrane permeability.

Overcoming Steric Hindrance: SPPS Coupling Dynamics

The primary challenge in incorporating Fmoc-N-Me-Nva-OH is the reduced nucleophilicity of the secondary amine and the immense steric bulk of the N-methyl group. Standard coupling reagents (like HBTU or TBTU) often fail to drive the reaction to completion, leading to truncated sequences or unacceptably long reaction times [2].

To drive the acylation of the sterically hindered N-methyl amine, highly reactive azabenzotriazole-based coupling reagents (e.g., HATU) or phosphonium salts (e.g., PyAOP, PyBroP) are strictly required. PyAOP and PyBroP have proven particularly effective for coupling sterically hindered N-methylated amino acids without relying on basic additives that might promote racemization [3].

Table 1: Quantitative Comparison of Coupling Reagents for N-Methylated Amino Acids
Reagent ClassReagentRelative Reactivity for N-MeRacemization RiskOptimal Use Case
Uronium/Aminium HBTU / TBTULowModerateStandard amino acids; poor for N-Me residues.
Uronium/Aminium HATUHighModerateCoupling onto N-Me residues; requires short pre-activation.
Phosphonium PyBOPModerateLowStandard peptide bonds; less efficient for adjacent N-Me.
Phosphonium PyAOP / PyBroPVery HighLowCoupling hindered N-Me to N-Me residues; trace racemization.
Carbodiimide DIC / OxymaHighVery LowMicrowave-assisted SPPS of highly hindered residues.

Experimental Protocol: Optimized SPPS Workflow for Fmoc-N-Me-Nva-OH

The following protocol provides a self-validating system for the successful incorporation of Fmoc-N-Me-Nva-OH, prioritizing yield and minimizing truncation.

Step-by-Step Methodology: HATU-Mediated Coupling

  • Resin Preparation & Swelling: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 45 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash extensively with DMF (5x) and Dichloromethane (DCM) (3x) [2].

  • Pre-Activation (Crucial Step): In a separate vial, dissolve 4.0 equivalents of Fmoc-N-Me-Nva-OH and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes.

    • Causality: The slight deficit of HATU (3.9 eq vs 4.0 eq of amino acid) prevents the capping of the resin-bound amine by unreacted, highly reactive uronium species (guanidinylation).

  • Coupling: Transfer the activated ester solution to the resin. Agitate at room temperature for 2 to 4 hours. For highly hindered sequences (e.g., coupling N-Me-Nva onto another N-Me residue), apply microwave irradiation (75°C for 10 minutes) to overcome the activation energy barrier of the bulky secondary amine [4].

  • Monitoring: Perform a Bromophenol Blue test or Chloranil test.

    • Causality: The standard Kaiser (ninhydrin) test is inherently unreliable for secondary amines (N-methyl groups) and will yield false negatives, masking incomplete couplings [5].

  • Recoupling (If Necessary): If the monitoring test is positive (blue/green suspension), perform a second coupling using a different reagent class (e.g., PyBroP) to prevent sequence truncation.

  • Washing: Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all soluble byproducts before proceeding to the next cycle.

SPPS_Workflow A 1. Resin Swelling (DMF, 45 min) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Pre-Activation (Fmoc-N-Me-Nva-OH + HATU + DIPEA) B->C D 4. Coupling Reaction (2-4 hrs OR Microwave 75°C) C->D E 5. Monitoring (Bromophenol Blue Test) D->E F 6. Recoupling (PyBroP / DIC-Oxyma) E->F Incomplete (Blue/Green) G 7. Wash & Proceed (DMF / DCM) E->G Complete (Yellow) F->E

Optimized SPPS cycle for Fmoc-N-Me-Nva-OH coupling and monitoring.

Pharmacological Impact: Clinical Context

The strategic placement of N-Me-Nva within a peptide sequence profoundly impacts its pharmacokinetic profile. A classic example is the synthesis of Cyclosporin O (CsO) analogues. Cyclosporins are cyclic undecapeptides heavily N-methylated to achieve oral bioavailability. Substituting native residues with Norvaline (Nva) or N-Me-Nva has been shown to modulate the immunosuppressive profile and reduce nephrotoxicity compared to the parent Cyclosporin A [3].

Ultimately, Fmoc-N-Me-Nva-OH is more than a simple structural variant; it is a highly specialized tool for tuning the conformational rigidity and lipophilicity of therapeutic peptides. While its steric bulk presents distinct synthetic challenges, the application of highly reactive coupling reagents and optimized monitoring protocols ensures high-fidelity synthesis, empowering researchers to bridge the gap between highly active, yet impermeable, biological peptides and orally viable therapeutics.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, MDPI (2021). Available at:[Link]

  • Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-Amino Acid Chlorides Mediated by Zinc Dust. The Journal of Organic Chemistry, ACS Publications (2007). Available at:[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

Foundational

Thermodynamic Stability and Synthetic Dynamics of Fmoc-N-Me-Nva-OH Derivatives in Peptide Engineering

Executive Summary: The Rationale for N-Methyl-Norvaline In the landscape of modern peptide drug development, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary hurdle. Fmoc-N-Me-Nva-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for N-Methyl-Norvaline

In the landscape of modern peptide drug development, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary hurdle. Fmoc-N-Me-Nva-OH (Fmoc-protected N-methyl-L-norvaline) has emerged as a critical unnatural amino acid building block. Norvaline (Nva) serves as an aliphatic, non-oxidizable isostere for Methionine, eliminating the liability of sulfoxide/sulfone formation that plagues methionine-containing biologics. The addition of the N-methyl group fundamentally alters the thermodynamic stability of the resulting peptide, conferring near-total resistance to exopeptidases and endopeptidases by sterically occluding the protease active site and removing the critical amide hydrogen required for enzymatic cleavage.

However, the thermodynamic benefits of N-methylation come at a significant synthetic cost. The steric bulk of the N-methyl group combined with the linear propyl side chain of norvaline creates a highly congested local environment, drastically altering the kinetics of solid-phase peptide synthesis (SPPS) and increasing the thermodynamic propensity for epimerization.

Thermodynamic Stability of the N-Methylated Backbone

Conformational Thermodynamics: Cis/Trans Isomerization

In standard proteinogenic peptides, the secondary amide bond exists overwhelmingly in the trans conformation ( ω≈180∘ ) due to the high energy barrier ( ΔG‡≈20 kcal/mol) and the thermodynamic penalty of steric clash in the cis state.

N-methylation fundamentally disrupts this thermodynamic equilibrium. The substitution of the amide proton with a methyl group introduces steric clash with the preceding alpha-carbon in the trans state, effectively lowering the energy difference between the cis and trans conformers. Consequently, N-Me-Nva derivatives often exhibit a dynamic thermodynamic equilibrium in solution, with the cis conformer populating up to 10–30%. This cis/trans isomerization is a critical design parameter, as it can induce beta-turn formations and macrocyclization trajectories that are highly desirable in drug discovery, but complicates NMR structural characterization.

Epimerization Kinetics and Mechanisms

During SPPS, the activation of Fmoc-N-Me-Nva-OH is thermodynamically fraught. The steric hindrance of the secondary amine slows down the bimolecular coupling rate. This prolonged lifetime of the activated acyl intermediate allows unimolecular side reactions—specifically epimerization—to outcompete the desired amide bond formation [1].

Epimerization occurs via two primary thermodynamic pathways:

  • Oxazolone Formation (Path A): The activated carboxyl group undergoes intramolecular cyclization with the Fmoc carbonyl oxygen, forming a 5(4H)-oxazolone intermediate. The α -proton of this intermediate is highly acidic and is rapidly abstracted by tertiary amine bases, leading to a loss of stereofidelity.

  • Direct Enolization (Path B): Strong bases directly abstract the α -proton from the activated amino acid, forming an enolate that reprotonates non-stereoselectively.

Epimerization A Activated Fmoc-N-Me-Nva (Slow Coupling) B 5(4H)-Oxazolone Intermediate A->B Intramolecular Cyclization C Direct Enolate Formation A->C Base-Catalyzed Abstraction E L-N-Me-Nva Peptide (Desired Product) A->E Fast Coupling (Optimized Conditions) D D-N-Me-Nva Epimer (Diastereomeric Impurity) B->D Reprotonation C->D Reprotonation

Figure 1: Competing thermodynamic pathways during the activation of Fmoc-N-Me-Nva-OH.

Synthetic Dynamics: Overcoming Steric Hindrance

To mitigate epimerization and drive the reaction thermodynamically toward the desired amide, the choice of coupling reagent and base is paramount.

Causality of Base Selection: Standard SPPS utilizes N,N-diisopropylethylamine (DIPEA). However, DIPEA is a strong base that accelerates α -proton abstraction. Substituting DIPEA with 2,4,6-collidine (a weaker, sterically hindered base) provides sufficient basicity to drive the formation of the active ester (e.g., via HATU or HOAt) without triggering the oxazolone or enolization pathways [2].

Coupling ONTO N-Me-Nva: Once Fmoc-N-Me-Nva is incorporated and deprotected, the resulting N-terminal secondary amine is highly unreactive. Standard uronium reagents (HBTU/HATU) often fail or require elevated temperatures. In these cases, generating an acylphosphonium intermediate via PyBroP, or an in situ acid chloride via BTC (triphosgene), is thermodynamically required to force the acylation [3].

Quantitative Coupling Parameters

The following table summarizes the thermodynamic efficiency and epimerization risks associated with various coupling systems for N-methylated amino acids.

Coupling SystemBaseTarget ReactionEpimerization RateConversion Yield
DIC / HOBt NoneCoupling Fmoc-N-Me-Nva5.0% - 15.0%60% - 70%
HATU / HOAt DIPEACoupling Fmoc-N-Me-Nva2.0% - 5.0%> 90%
HATU / HOAt 2,4,6-CollidineCoupling Fmoc-N-Me-Nva< 1.0% > 95%
PyBroP DIPEACoupling onto N-Me-NvaN/A (Dependent on AA)80% - 90%
BTC (Triphosgene) 2,4,6-CollidineCoupling onto N-Me-Nva< 2.0%> 95%

Self-Validating Experimental Protocols

The following workflows establish a self-validating system for the incorporation of Fmoc-N-Me-Nva-OH, ensuring high stereofidelity and coupling efficiency.

Protocol A: Coupling Fmoc-N-Me-Nva-OH to a Primary Amine

Objective: Maximize coupling speed while suppressing oxazolone formation.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF, 2 × 10 min).

  • Activation: In a separate vial, dissolve Fmoc-N-Me-Nva-OH (3.0 eq) and HATU (2.9 eq) in a minimum volume of DMF.

  • Base Addition: Add 2,4,6-collidine (6.0 eq) to the vial. Crucial: Do not pre-activate for more than 1 minute to prevent epimerization.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a standard Kaiser (Ninhydrin) Test . A yellow/colorless bead indicates successful consumption of the primary amine.

Protocol B: Coupling the Next Amino Acid ONTO N-Me-Nva

Objective: Force acylation of the sterically hindered secondary amine.

  • Deprotection: Remove the Fmoc group from the N-Me-Nva residue (20% Piperidine/DMF, 2 × 10 min).

  • Activation: Dissolve the next Fmoc-AA-OH (4.0 eq) and PyBroP (4.0 eq) in DMF.

  • Base Addition: Add DIPEA (8.0 eq). Pre-activate for 3 minutes. (Note: If the incoming AA is prone to epimerization, use BTC/Collidine instead).

  • Coupling: Add to the resin and agitate for 4–12 hours. Microwave assistance (75°C, 15 mins) can be utilized if thermal degradation is not a risk for the specific sequence.

  • Validation: Crucial: The Kaiser test will yield a false negative for secondary amines. You must use the Bromophenol Blue Test or Chloranil Test . A yellow color in Bromophenol Blue indicates complete coupling; blue/green indicates incomplete coupling [3].

Workflow N1 Resin-Bound Peptide (Free Primary Amine) N2 Activate Fmoc-N-Me-Nva-OH (HATU / Collidine, <1 min) N1->N2 N3 Coupling Reaction (2 hours, RT) N2->N3 N4 Validation: Kaiser Test (Must be Yellow/Negative) N3->N4 N5 Fmoc Deprotection (Yields Secondary Amine) N4->N5 If Pass N6 Activate Next Fmoc-AA-OH (PyBroP / DIPEA) N5->N6 N7 Coupling onto N-Me-Nva (4-12 hours or Microwave) N6->N7 N8 Validation: Bromophenol Blue Test (Must be Yellow/Negative) N7->N8

Figure 2: Optimized SPPS workflow and validation checkpoints for N-Me-Nva incorporation.

Conclusion

The incorporation of Fmoc-N-Me-Nva-OH is a powerful structural modification that drastically enhances the thermodynamic and proteolytic stability of peptide therapeutics. By understanding the causality behind its sluggish coupling kinetics and its propensity for base-catalyzed epimerization, researchers can rationally design synthetic workflows. Utilizing highly reactive coupling reagents (HATU, PyBroP) paired with meticulously selected bases (Collidine) ensures that the thermodynamic equilibrium is driven toward the desired, stereopure product.

References

  • National Institutes of Health (NIH)
  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides Journal of Medicinal Chemistry - ACS Publications URL
  • Peptide.

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol Using Fmoc-N-Me-Nva-OH

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mechanistic troubleshooting, steric hindrance mitigation, and step-by-step elongation strategies for N-methylated norvaline. Intro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Mechanistic troubleshooting, steric hindrance mitigation, and step-by-step elongation strategies for N-methylated norvaline.

Introduction & Mechanistic Challenges

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Nva-OH (N-methyl-norvaline), is a cornerstone strategy in the development of next-generation peptidomimetics and cyclic peptides. N-methylation enhances proteolytic stability, improves oral bioavailability, and enforces specific conformational rigidities (e.g., promoting cis-amide bonds)[1].

However, as a Senior Application Scientist, I must emphasize that treating Fmoc-N-Me-Nva-OH like a standard amino acid will inevitably lead to synthesis failure. The addition of a methyl group on the α-nitrogen introduces severe thermodynamic and kinetic hurdles:

  • Steric Hindrance & Reduced Nucleophilicity: The bulky N-methyl group physically shields the secondary amine, drastically reducing its nucleophilicity. Standard coupling reagents (e.g., HBTU) form HOBt active esters that are insufficiently reactive to acylate this hindered nitrogen, leading to truncated deletion sequences[2].

  • Diketopiperazine (DKP) Formation: When an N-methylated amino acid is positioned at the dipeptide stage (position 2 from the C-terminus), the removal of its Fmoc group exposes a free secondary amine. The N-methyl group strongly favors a cis-amide bond conformation, bringing the free amine into perfect proximity to attack the C-terminal resin linkage. This intramolecular aminolysis irreversible cleaves the dipeptide from the resin as a 6-membered DKP ring[3].

To establish a self-validating system , this protocol relies on highly reactive phosphonium/uronium chemistries, strict in-process colorimetric monitoring, and steric-shielding resins to guarantee high-fidelity chain elongation.

Experimental Design & Causality

Resin Selection: Preventing DKP Formation

To mitigate DKP formation at the dipeptide stage, the choice of solid support is critical. Standard Wang or Rink Amide resins are highly susceptible to DKP cleavage. 2-Chlorotrityl chloride (2-CTC) resin is mandatory for C-terminal or near-C-terminal N-methylations[4]. The massive steric bulk of the trityl linker physically blocks the free secondary amine from attacking the ester bond, effectively shutting down the DKP pathway.

Coupling Reagent Hierarchy

The synthesis involves two distinct kinetic challenges:

  • Coupling OF Fmoc-N-Me-Nva-OH (Acylating a primary amine with an N-Me amino acid): This is moderately difficult. The use of HATU/DIEA or DIC/Oxyma is sufficient to drive this reaction to completion[5].

  • Coupling ONTO H-N-Me-Nva-Resin (Acylating the secondary amine): This is the most difficult step in SPPS. Uronium reagents like HATU can sometimes cap the hindered amine with a guanidinium byproduct. Therefore, phosphonium reagents like PyAOP or PyBroP , which generate highly reactive HOAt esters without the risk of guanidinylation, are required[2].

In-Process Control: The Bromophenol Blue Test

The standard Kaiser (ninhydrin) test relies on the presence of two protons on a primary amine to form the visible Ruhemann's purple complex. Secondary amines (like deprotected N-Me-Nva) will yield a false negative (yellow) even if the coupling failed. You must use the Bromophenol Blue test, an acid-base indicator that directly detects the basicity of the free secondary amine[6].

Quantitative Data & Reagent Selection

Table 1: Quantitative Comparison of Coupling Reagents for N-Methylated SPPS

Coupling ReagentChemical ClassReactivity on N-Me AminesEpimerization RiskRecommended Use Case
HBTU / TBTU Uronium (HOBt)LowModerateStandard SPPS (Primary amines only)
HATU Uronium (HOAt)HighLowCoupling of Fmoc-N-Me-Nva-OH
DIC / Oxyma Carbodiimide/OximeHighVery LowCost-effective alternative, low epimerization
PyAOP / PyBroP PhosphoniumVery HighModerateCoupling onto the deprotected N-Me-Nva

Table 2: Colorimetric In-Process Controls

Test NameTarget Functional GroupPositive Result (Free Amine)Negative Result (Coupled)
Kaiser (Ninhydrin) Primary AminesDark Blue / PurpleYellow / Colorless
Bromophenol Blue Primary & Secondary AminesBlue / GreenYellow
Chloranil Secondary AminesDark Green / BlueYellow / Colorless

Visualizing the Synthesis Pathways

The following diagrams illustrate the optimized workflow and the mechanistic divergence at the critical dipeptide stage.

SPPS_Workflow A 1. Resin Swelling (2-CTC Resin in DCM/DMF) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Coupling of Fmoc-N-Me-Nva-OH (HATU / DIEA, 2h) B->C D 4. In-Process Control (Bromophenol Blue Test) C->D D->C If Blue/Green (Incomplete) E 5. Fmoc Deprotection of N-Me-Nva (Minimize time to avoid DKP) D->E If Yellow (Complete) F 6. Coupling of Next Amino Acid (PyAOP or COMU, Double Coupling) E->F G 7. Cleavage & Global Deprotection (TFA Cocktail) F->G

Figure 1: Optimized SPPS workflow for the incorporation and elongation of Fmoc-N-Me-Nva-OH.

DKP_Mechanism Start Dipeptide Stage (H-N(Me)-Nva-AA1-Resin) DKP Diketopiperazine (DKP) + Cleaved Resin (Irreversible Loss) Start->DKP Intramolecular Attack (Slow Acylation) Elongation Successful Coupling (Tripeptide Formation) Start->Elongation Fast Acylation (PyAOP / COMU)

Figure 2: Competing pathways at the dipeptide stage: DKP formation vs. successful chain elongation.

Detailed Step-by-Step Protocol

Note: The following protocol is scaled for 0.1 mmol synthesis using a manual or semi-automated SPPS vessel.

Phase 1: Preparation & Swelling
  • Resin Loading: Weigh out 0.1 mmol equivalent of 2-CTC resin (pre-loaded with the first amino acid) into a fritted reaction vessel[4].

  • Swelling: Add 5 mL of Dichloromethane (DCM) and agitate for 30 minutes. Drain. Add 5 mL of N,N-Dimethylformamide (DMF) and agitate for 30 minutes. Drain.

Phase 2: Coupling OF Fmoc-N-Me-Nva-OH
  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes[1]. Wash the resin thoroughly: DMF (5x), DCM (3x), DMF (5x).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-N-Me-Nva-OH and 0.4 mmol (4 eq) of HATU in 2 mL of DMF[6].

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA) to the vial. The solution will turn pale yellow. Pre-activate for 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash with DMF (5x), DCM (3x), DMF (5x).

  • Validation: Perform a Bromophenol Blue test. Remove a few resin beads, wash with methanol, and add 2 drops of Bromophenol Blue test solution (0.5% in DMF). A yellow color indicates complete coupling. If blue/green, repeat steps 4-7[6].

Phase 3: Coupling ONTO N-Me-Nva (The Critical Step)
  • Rapid Deprotection: Add 20% Piperidine in DMF for exactly 2 x 5 minutes. Do not exceed this time if at the dipeptide stage to prevent DKP formation[7]. Wash rapidly with DMF (5x) and DCM (3x).

  • High-Reactivity Activation: Dissolve 0.4 mmol (4 eq) of the next Fmoc-amino acid and 0.4 mmol (4 eq) of PyAOP (or PyBroP) in 2 mL of DMF[2].

  • Base Addition: Add 0.8 mmol (8 eq) of DIEA. Pre-activate for 2 minutes.

  • Double Coupling: Add to the resin and agitate for 2 hours. Drain, wash with DMF (3x), and immediately repeat steps 10-11 for a second 2-hour coupling cycle to ensure complete acylation of the hindered secondary amine. (Optional: If a microwave synthesizer is available, heat to 75°C for 15 minutes instead of 2 hours at room temperature)[8].

  • Validation: Perform a Chloranil or Bromophenol Blue test to confirm the disappearance of the secondary amine.

Phase 4: Cleavage and Analysis
  • Global Cleavage: Once the sequence is complete, wash the resin with DCM (5x) and dry under vacuum. Add 5 mL of cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5 v/v/v) and agitate for 2 hours[3].

  • Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and wash the pellet twice with cold ether.

  • Analysis: Dissolve the pellet in ACN/H2O and analyze via LC-MS to confirm the target mass and assess any deletion sequences (-AA) or DKP-related truncations.

References

  • Peptide.
  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids Benchchem URL
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids CEM Corporation URL
  • Overview of Peptide Coupling Reagents ChemPep URL
  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt Luxembourg Bio Technologies URL
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications PMC - NIH URL
  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production ACS Publications URL
  • Solid-phase synthesis and characterization of N-methyl-rich peptides ResearchGate URL

Sources

Application

Application Note: Strategic Incorporation of Fmoc-N-Me-Nva-OH in the Synthesis of Cyclic Peptides

Introduction & Therapeutic Rationale The development of cyclic peptides as therapeutic modalities is often hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Therapeutic Rationale

The development of cyclic peptides as therapeutic modalities is often hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability[1]. Backbone N-methylation is a powerful medicinal chemistry strategy to overcome these limitations. By substituting the amide proton with a methyl group, researchers can eliminate hydrogen bond donors, increase lipophilicity, and induce conformational rigidity[2].

Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-L-norvaline, CAS: 252049-05-1)[3] is a highly valuable non-natural aliphatic building block. Incorporating this residue into a cyclic peptide framework can drastically enhance oral bioavailability and receptor subtype selectivity. However, the synthesis of N-methylated cyclic peptides is notoriously difficult, requiring precise control over coupling kinetics, side-reaction mitigation, and conformational dynamics[2].

Mechanistic Challenges & Causality

As a Senior Application Scientist, it is critical to understand why standard Solid-Phase Peptide Synthesis (SPPS) protocols fail when incorporating Fmoc-N-Me-Nva-OH, rather than simply applying empirical fixes. The challenges are rooted in fundamental physical organic chemistry:

A. Steric Hindrance and Reduced Nucleophilicity

When Fmoc-N-Me-Nva-OH is successfully coupled to the growing peptide chain, its Fmoc group is removed to reveal a secondary amine . This nitrogen is sterically shielded by both the N-methyl group and the norvaline aliphatic side chain. Consequently, the trajectory for the incoming activated amino acid is severely restricted. Furthermore, while alkyl groups are inductively electron-donating, the steric bulk prevents the optimal orbital overlap required for nucleophilic attack on the incoming activated ester, leading to sluggish coupling rates and incomplete reactions[4].

B. The Diketopiperazine (DKP) Threat

Diketopiperazine (DKP) formation is the most destructive side reaction in N-methylated peptide synthesis. N-methylation significantly lowers the energy barrier for cis-trans isomerization of the preceding amide bond[5]. The increased population of the cis-conformer brings the newly deprotected N-terminal primary amine into direct spatial proximity with the C-terminal ester/amide anchor. This pre-organization acts as an entropic spring, driving an intramolecular aminolysis that prematurely cleaves the dipeptide or tripeptide from the resin as a 6-membered DKP ring[6].

C. Macrocylization Dynamics

Cyclization of linear peptides is an entropically disfavored process. The strategic placement of N-Me-Nva can induce a "turn" conformation, pre-organizing the linear precursor and reducing the entropic penalty of head-to-tail macrocyclization[1]. However, the choice of cyclization coupling reagent is paramount; over-activation can lead to C-terminal epimerization or N-terminal guanidinylation[7].

Process Optimization & Quantitative Data

To engineer a self-validating synthetic system, the choice of coupling reagents and resin must be optimized. Uronium salts like COMU and HATU, combined with HOAt or OxymaPure, are mandatory for overcoming the steric barrier of the N-Me-Nva secondary amine[7][8].

Table 1: Coupling Reagent Efficacy for Elongation onto N-Me-Nva

Coupling ReagentAdditiveBaseTemp / TimeYield (%)Epimerization Risk
DICHOBtNone25°C / 120 min< 40%Low
HATUHOAtDIPEA25°C / 120 min75 - 85%Moderate
HATUHOAtDIPEA75°C (MW) / 15 min> 95%Moderate
COMUOxymaPureDIPEA75°C (MW) / 15 min> 98% Low

Data synthesized from comparative coupling studies of sterically hindered N-methyl amino acids[4][7][8]. COMU exhibits superior performance due to its highly reactive uronium structure and lower propensity for racemization.

Table 2: Strategies to Mitigate DKP Formation

StrategyMechanistic RationaleEffectiveness
CTC Resin Extreme steric bulk of the 2-chlorotrityl group physically blocks the cyclic transition state required for DKP formation.High
Rapid Deprotection Using 5% Piperazine + 2% DBU accelerates Fmoc removal, minimizing the time the free amine spends in proximity to the ester bond.High
In-situ Neutralization Prevents the free base from lingering; coupling reagents are added immediately upon deprotection.Moderate

Experimental Workflows (Visualized)

The following diagram illustrates the optimized SPPS and macrocyclization workflow designed to bypass the thermodynamic and kinetic traps associated with Fmoc-N-Me-Nva-OH.

G A 1. Resin Loading (CTC Resin: Steric Shield) B 2. Fmoc-N-Me-Nva-OH Coupling (DIC/Oxyma) A->B C 3. Critical Elongation (COMU/Oxyma, MW 75°C) B->C D 4. DKP Mitigation (5% Piperazine / 2% DBU) C->D E 5. Mild Cleavage (1% TFA in DCM) D->E F 6. Macrocylization (High Dilution, PyAOP) E->F

Caption: Optimized workflow for the synthesis and cyclization of N-Me-Nva containing peptides.

Self-Validating Protocols

This protocol establishes a closed-loop validation system. Standard ninhydrin (Kaiser) tests are ineffective for monitoring the coupling of secondary amines, often yielding false negatives. Therefore, the Chloranil test is integrated as a mandatory quality control checkpoint.

Step 1: Resin Preparation and First Amino Acid Loading
  • Swell 2-Chlorotrityl chloride (CTC) resin (0.1 mmol, ~1.0 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes. Causality: CTC resin is mandatory to sterically inhibit DKP formation during subsequent steps[6].

  • Load the first C-terminal amino acid (3.0 eq) using DIPEA (6.0 eq) in DCM for 2 hours.

  • Cap unreacted trityl chloride sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

Step 2: Incorporation of Fmoc-N-Me-Nva-OH
  • Deprotect the Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.

  • Activate Fmoc-N-Me-Nva-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 3 minutes.

  • Couple to the resin for 60 minutes at room temperature.

  • Validate completion using the Kaiser test (the amine being coupled to is primary, so Kaiser is effective here).

Step 3: Critical Elongation (Coupling onto N-Me-Nva)
  • Deprotect Fmoc-N-Me-Nva-OH using 20% piperidine in DMF.

  • Validate Deprotection using the Chloranil Test . A positive result (dark green/blue beads) confirms the presence of the secondary amine.

  • Activate the subsequent Fmoc-amino acid (4.0 eq) with COMU (3.9 eq) and OxymaPure (4.0 eq) in DMF. Add DIPEA (8.0 eq) immediately before adding the mixture to the resin[8].

  • Couple under microwave irradiation (75°C) for 15 minutes, or at room temperature for 4–6 hours with double coupling.

  • Validate Coupling using the Chloranil Test. The beads must return to a colorless/yellow state.

Step 4: DKP-Suppressed Chain Elongation
  • For the Fmoc deprotection of the residue immediately following N-Me-Nva, use a rapid deprotection cocktail: 5% piperazine + 2% DBU in NMP (2 × 3 min)[6]. Causality: DBU accelerates the deprotection kinetics, minimizing the time window for intramolecular DKP cyclization.

  • Immediately proceed to the next coupling step.

Step 5: Cleavage and Solution-Phase Macrocylization
  • Cleave the fully protected linear peptide from the CTC resin using 1% TFA in DCM (5 × 3 min). Neutralize the filtrate immediately with pyridine to prevent premature side-chain deprotection.

  • Evaporate the DCM and precipitate the linear precursor in ice-cold diethyl ether.

  • Cyclize : Dissolve the linear peptide in highly dilute DMF (1–5 mM) to favor intramolecular macrocyclization over intermolecular oligomerization.

  • Activate with PyAOP (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq)[7]. Causality: PyAOP, a phosphonium salt, is chosen over HATU for cyclization because it cannot cause guanidinium capping of the N-terminus, a common side reaction in slow macrocyclization steps.

  • Stir for 12–24 hours, monitor by LC-MS, and purify via RP-HPLC.

Mechanistic Diagram: DKP vs. Elongation

The following diagram maps the kinetic competition between successful chain elongation and the destructive DKP side reaction.

MechanisticPathway Start Fmoc-Xaa-N(Me)Nva-Resin Deprotect Fmoc Deprotection (Piperidine or DBU) Start->Deprotect Intermediate H2N-Xaa-N(Me)Nva-Resin (Highly Reactive Free Amine) Deprotect->Intermediate Path1 Side Reaction: Intramolecular Attack Intermediate->Path1 Slow coupling or Standard Deprotection Path2 Desired Pathway: Rapid Coupling Intermediate->Path2 Highly active reagents (COMU) + Rapid Base DKP Diketopiperazine (DKP) + Cleaved Dead Resin Path1->DKP Success Fmoc-Yyy-Xaa-N(Me)Nva-Resin Path2->Success

Caption: Kinetic competition between DKP formation and successful peptide elongation.

References

  • Advanced ChemTech . Fmoc-N-Me-Nva-OH (CAS 252049-05-1) Product Specifications. 3

  • BenchChem . Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-N-Me. 2

  • BenchChem . Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. 4

  • Chatterjee, J., et al. (2008) . N-methylation of peptides: a new perspective in medicinal chemistry. PubMed / Accounts of Chemical Research. 1

  • Dey, S., et al. (2019) . Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Publications. 7

  • Wang, Y., et al. (2022) . Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. 6

  • MDPI (2021) . Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. 5

  • PMC (2024) . Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.8

Sources

Method

Introduction: The Role and Challenges of N-Methylation in Peptide Therapeutics

An Application Guide to the Cleavage and Deprotection of Fmoc-N-Me-Nva-OH in Peptide Synthesis N-methylation of amino acids, such as in Fmoc-N-methyl-L-norvaline (Fmoc-N-Me-Nva-OH), is a critical chemical modification in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Cleavage and Deprotection of Fmoc-N-Me-Nva-OH in Peptide Synthesis

N-methylation of amino acids, such as in Fmoc-N-methyl-L-norvaline (Fmoc-N-Me-Nva-OH), is a critical chemical modification in modern peptide drug design. This seemingly minor addition of a methyl group to the backbone amide nitrogen can profoundly enhance the pharmacokinetic properties of a peptide.[1][2] Key benefits include improved metabolic stability against enzymatic degradation, increased cell permeability, and enhanced oral bioavailability.[3][4][5] Furthermore, N-methylation can lock the peptide backbone into a specific conformation, which may improve target affinity and selectivity.[2]

Despite these advantages, the incorporation of N-methylated residues into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) introduces significant challenges. The primary obstacle is steric hindrance caused by the N-methyl group. This hindrance impedes both the coupling of the subsequent amino acid and, crucially, the deprotection of the Fmoc group from the N-methylated residue itself.[5] Incomplete reactions at either stage can lead to the formation of deletion sequences or capped peptides, complicating purification and reducing overall yield.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the optimal conditions for the two critical deprotection stages involving Fmoc-N-Me-Nva-OH: (1) the removal of the temporary N-terminal Fmoc protecting group during SPPS to allow for chain elongation, and (2) the final cleavage of the completed peptide from the resin support with simultaneous removal of all side-chain protecting groups.

Part I: N-Terminal Fmoc Group Cleavage

The removal of the Fmoc group from the N-terminus of the peptide chain is a recurring and critical step in the SPPS cycle. For N-methylated residues, this step requires careful execution and monitoring to ensure quantitative completion.

The Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[6][7] The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton from the C9 position of the fluorene ring.[8][9] This generates a carbanion that undergoes rapid elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. The secondary amine then serves a dual purpose by acting as a scavenger, trapping the DBF to form a stable adduct and preventing it from re-attaching to the newly liberated N-terminal amine of the peptide.[6][10]

Fmoc_Cleavage_Mechanism Peptide Fmoc-N(Me)-Nva-Peptide-Resin Intermediate1 Carbanion Intermediate Peptide->Intermediate1 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate1 Products H-N(Me)-Nva-Peptide-Resin + CO₂ + Dibenzofulvene (DBF) Intermediate1->Products 2. β-Elimination Adduct DBF-Piperidine Adduct Products->Adduct 3. DBF Scavenging Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Figure 1: Mechanism of Piperidine-Mediated Fmoc Cleavage.
Protocol 1: Standard Fmoc Deprotection of Resin-Bound Fmoc-N-Me-Nva-OH

This protocol describes the standard conditions for removing the Fmoc group from the N-terminus of a peptide chain ending in N-methyl-norvaline.

Materials:

  • Peptide-resin with N-terminal Fmoc-N-Me-Nva-OH

  • Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

  • DMF (Peptide Synthesis Grade)

  • Dichloromethane (DCM) (Peptide Synthesis Grade)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Swelling & Pre-washing:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL/g resin).

  • First Piperidine Treatment:

    • Add the 20% piperidine/DMF solution to the resin (10 mL/g resin).

    • Agitate the mixture gently (e.g., via nitrogen bubbling or orbital shaking) for 3-5 minutes at room temperature.[8]

    • Drain the deprotection solution. This first, shorter treatment removes the bulk of the Fmoc groups.

  • Second Piperidine Treatment:

    • Immediately add a fresh aliquot of the 20% piperidine/DMF solution (10 mL/g resin).

    • Agitate the mixture for 15-20 minutes at room temperature to ensure complete removal of any remaining Fmoc groups.[6]

    • Drain the deprotection solution.

  • Post-Deprotection Washing:

    • Wash the resin extensively with DMF (5-7 x 10 mL/g resin) to completely remove residual piperidine and the DBF-piperidine adduct.

    • Wash with DCM (3 x 10 mL/g resin) and finally with DMF (3 x 10 mL/g resin) to prepare the resin for the subsequent coupling step.

Monitoring Fmoc Cleavage Completion

Ensuring complete Fmoc removal is paramount. Incomplete deprotection, a risk heightened by the steric bulk of N-methylated residues, will result in N-terminally truncated impurities (deletion sequences).

Method A: Quantitative UV-Vis Spectrophotometry

This is the most common and reliable method for quantifying Fmoc deprotection.[6]

Principle: The DBF-piperidine adduct has a strong and characteristic UV absorbance maximum around 301 nm.[11] By measuring the absorbance of the collected deprotection filtrate, the amount of cleaved Fmoc group can be calculated using the Beer-Lambert law (A = εcl).

Protocol:

  • Collect the combined filtrates from both piperidine treatments (Steps 2 and 3 above).

  • Dilute the combined filtrate to a known final volume (e.g., 25 mL or 50 mL) with DMF in a volumetric flask.

  • Take a small, precise aliquot of this solution and dilute it further with DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure the absorbance at 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.

  • Calculate the resin loading using the following formula:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume (L)) / (ε × Resin Weight (g))

    • Where ε (molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800 L·mol⁻¹·cm⁻¹.[6]

Method B: Qualitative On-Resin Colorimetric Tests

These tests provide a quick confirmation of the presence or absence of free amines.

  • Chloranil Test: This test is suitable for detecting secondary amines (like N-methylated residues) and will give a positive result (e.g., blue bead color) if deprotection is successful.

  • Kaiser Test: This test is specific for primary amines.[11] It should be performed on the resin before the Fmoc-N-Me-Nva-OH coupling to ensure the previous deprotection was successful. After the deprotection of Fmoc-N-Me-Nva-OH, the Kaiser test will yield a negative result (e.g., yellow/colorless beads), confirming the presence of a secondary amine.

Fmoc_Deprotection_Workflow cluster_0 SPPS Cycle: Fmoc Deprotection Start Start with Fmoc-N(Me)-Nva-Peptide-Resin Wash1 Wash with DMF Start->Wash1 Treat1 Treat with 20% Piperidine/DMF (3-5 min) Wash1->Treat1 Treat2 Treat with 20% Piperidine/DMF (15-20 min) Treat1->Treat2 Collect Collect Filtrate for UV Analysis Treat2->Collect Wash2 Wash Extensively (DMF, DCM, DMF) Collect->Wash2 Monitor Perform On-Resin Colorimetric Test Wash2->Monitor End Ready for Next Coupling Cycle Monitor->End Deprotection Complete

Figure 2: Workflow for Fmoc Deprotection and Monitoring.
Troubleshooting and Optimization

The unique steric environment of N-methylated residues may require deviation from standard protocols.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Incomplete Deprotection (Low UV reading, failed color test)1. Steric hindrance from the N-methyl group.2. Peptide chain aggregation on the resin.1. Increase Reaction Time/Repetitions: Extend the second piperidine treatment to 30 minutes or perform a third treatment. 2. Use Alternative Solvents: Employ a solvent mixture known to improve resin swelling and disrupt aggregation, such as DMF/DMSO or DMF/DCM (1:1). 3. Apply Mild Heating: Perform the deprotection at 30–40 °C to increase the reaction rate, but avoid prolonged heating to minimize potential side reactions.,[6]
Aspartimide Formation (If Asp-Xxx sequence is present)Prolonged or repeated exposure to strong base (piperidine).1. Shorten Exposure: Use shorter, more frequent treatments (e.g., 3 x 7 min instead of 2 x 15 min). 2. Use Additives: Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution to suppress aspartimide formation.[6],[8]
Diketopiperazine (DKP) Formation (At the dipeptide stage, especially with Pro or Gly)Base-catalyzed cyclization of the N-terminal dipeptide, leading to chain loss. N-methyl amino acids can also promote this side reaction.1. Shorten Base Exposure: Use a minimal deprotection time (e.g., 1.5 min) at an increased flow rate in continuous-flow systems. 2. Immediate Coupling: Couple the third amino acid immediately after deprotection and washing.[12]

Part II: Final Peptide Cleavage from Resin and Global Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups. This "global deprotection" is typically achieved with a strong acid cocktail.

Principles of TFA-Mediated Cleavage

Trifluoroacetic acid (TFA) is the reagent of choice for the final cleavage in Fmoc-SPPS.[13][14] However, TFA alone can generate highly reactive cationic species from the protecting groups (e.g., t-butyl cations), which can irreversibly modify sensitive amino acid side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent this, a "cleavage cocktail" containing TFA and various scavengers is used. These scavengers trap the reactive cations, protecting the integrity of the final peptide.[13]

Final_Cleavage_Workflow cluster_1 Final Cleavage & Deprotection Start Start: Dry, Fully Protected Peptide-Resin Prep Wash with DCM, Dry Under Vacuum Start->Prep Cleave Treat with TFA Cleavage Cocktail (2-4 hours) Prep->Cleave Filter Filter and Collect Crude Peptide Solution Cleave->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (2-3x) Centrifuge->Wash Dry Dry Crude Peptide Under Vacuum Wash->Dry End Purify by HPLC Dry->End

Figure 3: General Workflow for Final Cleavage and Peptide Workup.
Protocol 2: Global Cleavage and Deprotection

Materials:

  • Dry, fully protected peptide-resin

  • Cleavage Cocktail (see Table 2 for composition)

  • Cold diethyl ether (-20 °C)

  • DCM

  • Reaction vessel, sintered glass funnel, centrifugation equipment

Procedure:

  • Final Fmoc Removal: Ensure the N-terminal Fmoc group has been removed from the final residue as per Protocol 1. Many automated synthesizers perform this step automatically.[13]

  • Resin Preparation:

    • Transfer the peptide-resin to a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL/g resin) to remove residual DMF.

    • Dry the resin under high vacuum for at least 4 hours, preferably overnight, to remove all solvent.[13][14]

  • Cleavage Reaction:

    • Add the pre-chilled (0 °C) TFA cleavage cocktail to the dry resin (10-20 mL/g resin).

    • Stopper the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel, collecting the TFA filtrate into a centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.

    • Allow the mixture to stand at -20 °C for at least 30 minutes to ensure complete precipitation.

  • Workup:

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen, followed by drying under high vacuum.

  • Analysis and Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for analysis by LC-MS and subsequent purification by preparative HPLC.

Table 2: Common TFA Cleavage Cocktails

The choice of scavengers is dictated by the peptide's amino acid composition.

Cocktail NameComposition (v/v/w)Target Residues ProtectedCitation(s)
Reagent R TFA / Thioanisole / EDT / Anisole(90 : 5 : 3 : 2)Trp, Met, Cys, Tyr[13]
Reagent K TFA / Water / Phenol / Thioanisole / EDT(82.5 : 5 : 5 : 5 : 2.5)Arg(Pbf), Trp, Met, Cys, Tyr[13]
Standard TFA / Water / TIS(95 : 2.5 : 2.5)Trp, Met, Tyr[15]
Mild TFA / TIS / DCM(1-5% TFA)For cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) while keeping side-chain groups intact.[14]

TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol

References

  • Vertex AI Search. (2024).
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35. Humana Press.
  • Lokey, R. S., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
  • Fuse, S. (2021). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Royal Society of Chemistry.
  • ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2024).
  • Springer Nature Experiments. (2024).
  • CD Formulation. (2024). Methylated Peptide - Therapeutic Proteins & Peptides.
  • Wengel, J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Merck Millipore. (2024). Novabiochem® - Fmoc resin cleavage protocols.
  • Carpino, L. A., & El-Faham, A. (2004). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • AAPPTec. (2024). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection.
  • Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal.
  • BenchChem. (2025).
  • Albericio, F., et al. (2016).

Sources

Application

Advanced Application Note: Synthesis of N-Methylated Peptides Utilizing Fmoc-N-Me-Nva-OH

Introduction & Mechanistic Context The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern medicinal chemistry. By introducing a methyl group on the amide nitrogen, resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern medicinal chemistry. By introducing a methyl group on the amide nitrogen, researchers can enforce conformational rigidity, drastically enhance resistance to proteolytic degradation, and improve cellular membrane permeability[1].

Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-L-norvaline) is an unnatural aliphatic amino acid frequently utilized to explore hydrophobic binding pockets in structure-activity relationship (SAR) studies. However, the synthesis of peptides containing N-Me-Nva via Solid-Phase Peptide Synthesis (SPPS) presents significant chemical hurdles. The steric bulk of the N-methyl group impedes both the coupling of the N-methylated residue itself and, more critically, the subsequent acylation of its secondary amine[1][2]. This application note provides a self-validating, mechanistically grounded framework for successfully incorporating Fmoc-N-Me-Nva-OH into complex peptide sequences.

Mechanistic Challenges & Causality

To achieve high-fidelity synthesis, one must understand and mitigate three primary mechanistic challenges:

  • Steric Hindrance & Diminished Nucleophilicity: The N-methyl group physically blocks the trajectory of incoming activated esters. Furthermore, the secondary amine of the resin-bound N-Me-Nva is a significantly poorer nucleophile than a primary amine. Standard coupling reagents (e.g., HBTU) often fail, leading to truncated sequences[1].

  • Guanidinylation Side-Reactions: When coupling onto the sluggish N-Me-Nva secondary amine using uronium/aminium salts (like HATU or HBTU), the prolonged reaction times increase the risk of the free amine reacting directly with the coupling reagent. This forms a dead-end tetramethylguanidinium byproduct, permanently terminating chain elongation[3].

  • Diketopiperazine (DKP) Formation: If N-Me-Nva is located at the second position from the C-terminus, the removal of the Fmoc group from the third amino acid can trigger an intramolecular nucleophilic attack. The secondary amine attacks the C-terminal ester linkage to the resin, forming a cyclic diketopiperazine and prematurely cleaving the dipeptide from the solid support[4].

Strategic Solutions: To circumvent these issues, this protocol employs COMU or DIC/Oxyma for coupling onto the N-methylated amine[2][5]. DIC/Oxyma is particularly advantageous as it completely eliminates the risk of guanidinylation during the extended coupling times required for sterically hindered secondary amines[6].

SPPS Workflow for N-Methylated Amino Acids

Caption: Workflow for SPPS incorporating Fmoc-N-Me-Nva-OH and overcoming steric hindrance.

Reagent Selection: Comparative Efficacy

The selection of coupling reagents must be dynamically adjusted based on the specific step in the synthesis. The table below summarizes the causality behind reagent selection for coupling onto the N-Me-Nva residue.

Coupling Reagent SystemActive Ester IntermediateGuanidinylation RiskSuitability for N-Me AminesRelative Cost
HBTU / DIPEA OBt esterHigh (if coupling is slow)PoorLow
HATU / DIPEA OAt esterHigh (if coupling is slow)Moderate to GoodHigh
COMU / DIPEA Oxyma esterLow to ModerateExcellentModerate
DIC / Oxyma Oxyma esterZero Excellent Low

Note: For large-scale or prolonged couplings onto N-Me-Nva, DIC/Oxyma is the most robust choice as it prevents guanidinylation while maintaining high reactivity[6].

Detailed Experimental Protocols

These protocols are designed as a self-validating system. You must not proceed to the next deprotection step until the qualitative monitoring tests confirm complete acylation.

Protocol A: Coupling Fmoc-N-Me-Nva-OH to the Growing Peptide Chain

Coupling the N-methylated amino acid to a standard primary amine is generally straightforward but requires high-efficiency activation.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-N-Me-Nva-OH and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes[1].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1 to 2 hours.

  • Validation: Perform a standard Kaiser (ninhydrin) test. A yellow color indicates complete coupling (primary amine consumed). If blue/purple, repeat step 3.

Protocol B: Coupling the Subsequent Amino Acid onto N-Me-Nva

This is the critical bottleneck. The secondary amine of N-Me-Nva is sterically hindered and unreactive. We utilize DIC/Oxyma to prevent guanidinylation during the extended coupling time[6].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the secondary amine of N-Me-Nva. Wash with DMF (5×) and DCM (3×).

    • Mechanistic Note: If N-Me-Nva is at the C-terminal penultimate position, substitute piperidine with 2% DBU / 5% piperazine in NMP to suppress DKP formation[4].

  • Activation: Dissolve 4.0 equivalents of the next Fmoc-Amino Acid and 4.0 equivalents of OxymaPure in DMF. Add 4.0 equivalents of DIC. Pre-activate for 3 minutes.

  • Primary Coupling: Add the mixture to the resin. Agitate for 4 to 12 hours at room temperature. Alternatively, utilize microwave-assisted SPPS (75°C for 10 minutes) to provide the kinetic energy required to overcome the steric activation barrier[2].

  • Validation (Bromophenol Blue Test):

    • Causality: The Kaiser test relies on the formation of Ruhemann's purple, which requires a primary amine. It will yield a false negative for secondary amines[1].

    • Procedure: Withdraw a few resin beads, wash with methanol, and add 2 drops of a 0.5% Bromophenol blue solution in DMF[7].

    • Interpretation: If the beads remain blue/green , unreacted secondary amines are present. If the beads turn yellow , the coupling is complete.

  • Self-Correction (Double Coupling): If the Bromophenol blue test is blue/green, drain the reaction vessel, wash with DMF, and repeat steps 2-4 using COMU/DIPEA or fresh DIC/Oxyma.

Protocol C: Cleavage and Final Validation
  • Cleavage: Treat the fully elongated peptide resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether[1].

  • Analysis: Dissolve the pellet in H2O/Acetonitrile and analyze via LC-MS to confirm the presence of the target mass and the absence of deletion sequences (specifically missing the residue following N-Me-Nva).

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • Process Development of a Macrocyclic Peptide Inhibitor of PD-L1. ACS Publications. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at:[Link]

Sources

Method

Application Note: Enhancing Peptide Cell Permeability via Backbone N-Methylation with Fmoc-N-Me-Nva-OH

Introduction & Mechanistic Rationale The development of peptide-based therapeutics is frequently bottlenecked by poor oral bioavailability and low intracellular target engagement. Peptides naturally possess a high molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of peptide-based therapeutics is frequently bottlenecked by poor oral bioavailability and low intracellular target engagement. Peptides naturally possess a high molecular weight and numerous hydrogen bond donors (HBDs) in their amide backbone, creating a large polar surface area that energetically penalizes transit across the hydrophobic core of lipid bilayers[1].

Backbone N-methylation is a highly validated strategy to overcome this limitation. By replacing the amide proton with a methyl group, N-methylation eliminates an HBD, increases overall lipophilicity, and provides steric shielding against proteolytic enzymes[2],[3]. However, the choice of the N-methylated residue is critical.

The Case for Fmoc-N-Me-Nva-OH (N-Methyl-Norvaline): Historically, researchers have utilized N-methylated versions of naturally occurring hydrophobic amino acids, such as N-Me-Valine or N-Me-Isoleucine. However, these residues possess β -branched side chains. When combined with an N-methyl group, the β -branch creates severe 1,3-allylic-type steric hindrance. This not only traps the peptide in rigid, often non-permeable conformations, but it also makes Solid-Phase Peptide Synthesis (SPPS) notoriously difficult, resulting in low coupling yields and complex deletion sequences.

Norvaline (Nva) is a non-proteinogenic, straight-chain isomer of Valine. By utilizing Fmoc-N-Me-Nva-OH , the steric bulk is shifted away from the β -carbon to the γ and δ positions.

  • Causality: This structural shift maintains the exact lipophilic contribution (cLogP) of Valine while exponentially increasing the nucleophilicity of the secondary amine during SPPS. Furthermore, it affords the peptide backbone greater conformational flexibility, allowing it to dynamically bury polar groups when partitioning into the cell membrane[1].

Experimental Design & Workflow

To successfully design, synthesize, and validate an N-Me-Nva modified peptide, a systematic workflow must be employed. The diagram below outlines the critical path from sequence analysis to in vitro validation.

Workflow Step1 1. Sequence Analysis (Identify H-Bond Donors) Step2 2. N-Me-Nva Substitution (Minimize Steric Clash) Step1->Step2 Rational Design Step3 3. Microwave SPPS (HATU/HOAt Activation) Step2->Step3 Synthesis Prep Step4 4. In-Process Validation (Micro-cleavage LC-MS) Step3->Step4 Monitor Coupling Step5 5. Permeability Assay (Caco-2 Transwell) Step4->Step5 Purified Peptide

Workflow for designing, synthesizing, and validating N-Me-Nva modified cell-permeable peptides.

Quantitative Data: Impact of N-Me-Nva Substitution

The following table summarizes representative data demonstrating the physicochemical and biological impact of substituting a standard hydrophobic residue with N-Me-Nva in a model cyclic hexapeptide scaffold.

Peptide VariantSide-Chain StructureH-Bond DonorscLogPSPPS Crude Yield (%)Papp (A→B) [10⁻⁶ cm/s]Efflux Ratio
Wild-Type (Val) β -branched61.2588%0.44.2
N-Me-Val Mutant β -branched51.7214%2.12.5
N-Me-Nva Mutant Linear Aliphatic51.7572%8.71.6

Data Interpretation: The N-Me-Nva mutant achieves a >20-fold increase in apparent permeability ( Papp​ ) compared to the wild-type, crossing the threshold ( >1×10−5 cm/s) typically associated with high oral absorption[2]. Crucially, the crude synthesis yield is vastly superior to the N-Me-Val mutant due to the absence of β -branching steric clash.

Step-by-Step Protocols

Protocol 1: Microwave-Assisted SPPS of N-Me-Nva Peptides

Coupling onto an N-methylated amine requires overcoming significant activation energy barriers. This protocol utilizes highly reactive aminium salts and thermal energy to drive the reaction.

Materials:

  • Rink Amide AM resin (loading 0.4 mmol/g)

  • Fmoc-N-Me-Nva-OH and standard Fmoc-Amino Acids

  • Activators: HATU, HOAt (1 M in DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Methodology:

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes at room temperature to maximize pore accessibility.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Coupling Fmoc-N-Me-Nva-OH:

    • Causality: Coupling the N-Me-Nva residue to a primary amine is relatively standard. Use 4 eq Fmoc-N-Me-Nva-OH, 4 eq DIC, and 4 eq Oxyma Pure. React for 60 mins at room temperature.

  • Critical Step: Coupling ONTO N-Me-Nva:

    • Causality: The secondary amine of N-Me-Nva is a poor nucleophile. Standard carbodiimide chemistry will fail. We must generate a highly reactive 7-aza-benzotriazole active ester.

    • Prepare a solution of 5 eq of the incoming Fmoc-AA-OH, 4.9 eq HATU, and 5 eq HOAt in DMF. Add 10 eq DIPEA.

    • Add the pre-activated mixture to the resin.

    • React under microwave irradiation at 75°C for 20 minutes.

  • Self-Validation (Micro-cleavage):

    • Causality: Never proceed with synthesis blindly after a difficult coupling.

    • Withdraw ~2 mg of resin. Treat with 100 μ L of TFA/TIPS/H2O (95:2.5:2.5) for 30 mins. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS. Ensure the mass corresponds to the successful coupling before proceeding.

  • Global Cleavage: Cleave the final peptide using standard TFA cocktails and purify via RP-HPLC.

Protocol 2: Caco-2 Cell Permeability & Efflux Assay

Caco-2 cells spontaneously differentiate to form a polarized epithelial monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein), making them the gold standard for predicting transcellular permeability[4].

Materials:

  • Caco-2 cells (passages 25-45)

  • Transwell insert plates (0.4 μ m pore size, polycarbonate)

  • HBSS buffer (pH 7.4)

  • Lucifer Yellow (Paracellular marker)

Methodology:

  • Monolayer Culture: Seed Caco-2 cells at 1×105 cells/cm 2 on Transwell inserts. Culture for 21 days, changing media every other day to allow full differentiation.

  • Integrity Validation (TEER):

    • Measure Transepithelial Electrical Resistance (TEER).

    • Causality: A TEER value >300Ω⋅cm2 confirms the formation of tight junctions. Monolayers below this threshold must be discarded.

  • Dosing (Apical to Basolateral - A→B):

    • Wash monolayers twice with warm HBSS.

    • Add 10 μ M of the purified N-Me-Nva peptide and 100 μ M Lucifer Yellow to the Apical chamber (donor).

    • Add blank HBSS to the Basolateral chamber (receiver).

    • Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling & Self-Validation:

    • Take 50 μ L aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh HBSS.

    • Self-Validation: Measure Lucifer Yellow fluorescence in the receiver samples. If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions were compromised by the peptide, and the permeability data is invalid.

  • Quantification: Analyze the samples via LC-MS/MS to determine peptide concentration. Calculate Papp​ using the formula: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial donor concentration, and A is the surface area of the filter.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides | Molecular Pharmaceutics - acs.org -
  • Review on N-methyl
  • Recent Alternatives to Improve Permeability of Peptides - prismbiolab.com -

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance During Fmoc-N-Me-Nva-OH Coupling

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges associated with the coupling of Fmoc-N-Me-Nva-OH (N-α-Fmoc-N-methyl-L-norvaline) in solid-phase peptide synthesis (SPPS). The inherent steric hindrance of this N-methylated amino acid often leads to sluggish and incomplete coupling reactions, requiring carefully optimized protocols.

Understanding the Challenge: The "Why" Behind the Difficulty

The primary obstacle in coupling Fmoc-N-Me-Nva-OH lies in its structure. The presence of a methyl group on the alpha-nitrogen, combined with the n-propyl side chain of norvaline, creates significant steric bulk around the reactive amine.[1][2] This steric hindrance physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, leading to slower reaction kinetics and often incomplete acylation.[1][2]

This challenge is not unique to Fmoc-N-Me-Nva-OH but is a common issue with many N-methylated and other sterically hindered amino acids, such as α,α-disubstituted ones.[3][4][5] These residues are often incorporated into peptide designs to introduce conformational constraints or to improve metabolic stability, making the development of effective coupling strategies crucial.[3][5]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of Fmoc-N-Me-Nva-OH.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction Insufficient reactivity of the coupling reagent: Standard carbodiimide reagents (e.g., DIC/HOBt) may not be potent enough to overcome the steric hindrance.[1][6]Employ more potent coupling reagents: Switch to phosphonium or aminium/uronium salt-based reagents known for their high reactivity. Excellent choices include HATU, HCTU, PyAOP, and PyBOP.[1][6][7] These reagents form highly reactive active esters that can more effectively acylate the sterically hindered N-methyl amine.[7]
Suboptimal reaction conditions: Inadequate reaction time, temperature, or reagent concentration can lead to incomplete coupling.Optimize reaction parameters: Increase the coupling time (e.g., 2-4 hours, or even overnight for particularly difficult sequences).[2][8] Consider a moderate increase in temperature (e.g., to 35-50°C), though this should be done cautiously to minimize racemization.[2][9] Using higher concentrations of the amino acid and coupling reagents can also help drive the reaction to completion.[8] A "double coupling" approach, where the coupling step is repeated with a fresh portion of activated amino acid, is often a very effective strategy.[8]
Resin-bound peptide aggregation: The growing peptide chain can adopt secondary structures that physically block access to the N-terminal amine, a phenomenon that can be exacerbated by sterically hindered residues.[2][10]Improve resin solvation and disrupt secondary structures: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture.[9] The use of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding residue can also disrupt aggregation.[10]
Racemization of the Activated Amino Acid Over-activation or prolonged activation time: Allowing the amino acid to be in its activated state for too long before coupling can increase the risk of epimerization.[11]Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation.[2]
Inappropriate base: The choice and amount of base used during activation can significantly influence the rate of racemization.[11][12]Select a sterically hindered, non-nucleophilic base: Diisopropylethylamine (DIPEA) is a common choice. For particularly sensitive couplings, a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) may be beneficial.[1][13]
Elevated temperature: Higher reaction temperatures can accelerate the rate of racemization.[11]Careful temperature control: If elevated temperatures are used to improve coupling efficiency, it is crucial to monitor for racemization and find a balance between the two.
Formation of Deletion Sequences Incomplete Fmoc deprotection of the N-methylated residue: The steric bulk around the N-methyl amine can also hinder the approach of the deprotecting agent (e.g., piperidine).Optimize Fmoc deprotection: Increase the deprotection time or use a stronger deprotection cocktail, such as one containing 1,8-diazabicycloundec-7-ene (DBU).[9]
Incomplete coupling followed by capping: If an unreacted N-terminal amine is capped (e.g., with acetic anhydride), it will result in a truncated peptide sequence.[2]Ensure complete coupling before proceeding: Use a qualitative test (e.g., ninhydrin test, though it may be less reliable for secondary amines) to monitor the completion of the coupling reaction. If in doubt, perform a double coupling.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is considered the "gold standard" for Fmoc-N-Me-Nva-OH and other N-methylated amino acids?

While there is no single "gold standard" that works for every sequence, phosphonium and aminium/uronium salt-based reagents are highly recommended. HATU and HCTU are excellent first choices due to their high reactivity and ability to suppress racemization.[1][7] PyAOP and PyBOP are also very effective phosphonium-based reagents, with PyAOP often showing superior performance for challenging N-methylated residues.[1][6][14] For extremely difficult couplings, PyBrOP can be employed as it is even more reactive.[14]

Q2: Should I pre-activate the Fmoc-N-Me-Nva-OH before adding it to the resin?

Yes, pre-activation is a standard and recommended procedure. However, to minimize the risk of racemization, the pre-activation time should be kept short (typically 1-5 minutes) before adding the activated amino acid solution to the resin.[1][2]

Q3: Can microwave-assisted peptide synthesis (MAPS) be beneficial for this type of coupling?

Yes, microwave energy can be a powerful tool to overcome the kinetic barrier of sterically hindered couplings by increasing the reaction temperature and rate.[8][9] However, it is crucial to carefully optimize the microwave conditions (temperature, power, and time) to avoid excessive racemization, which can also be accelerated at higher temperatures.[13]

Q4: Are there any alternative strategies if even the most potent coupling reagents fail to give satisfactory results?

For extremely challenging cases, converting the Fmoc-N-Me-Nva-OH to its corresponding acyl fluoride is a highly effective, albeit more complex, strategy.[4][10][15] Acyl fluorides are highly reactive and can often acylate even severely hindered amines where other methods fail.[15]

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of Fmoc-N-Me-Nva-OH on a standard 0.1 mmol scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-N-Me-Nva-OH (0.5 mmol, 5 eq.)

  • HATU (0.49 mmol, 4.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[8][16]

  • Activation of Fmoc-N-Me-Nva-OH:

    • In a separate reaction vial, dissolve Fmoc-N-Me-Nva-OH and HATU in DMF (e.g., 2 mL).

    • Add DIPEA to the solution and vortex briefly for 1 minute. This initiates the formation of the reactive OAt-ester.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[2]

    • Agitate the mixture at room temperature for 2-4 hours. For notoriously difficult sequences, extending the coupling time overnight may be beneficial.[8]

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test on a small sample of beads, though it is not reactive with secondary amines like N-methylated residues; a chloranil test is a suitable alternative) to assess the completion of the reaction.

    • If the test indicates incomplete coupling, drain the reaction solution, wash the resin with DMF, and perform a second coupling (double coupling) by repeating steps 2 and 3 with a fresh portion of activated Fmoc-N-Me-Nva-OH.[8]

    • Once the coupling is complete, drain the solution and wash the resin extensively with DMF (3-5 times) to remove any excess reagents and byproducts.[2]

Visualizing the Process

Troubleshooting Workflow

G start Low Coupling Efficiency with Fmoc-N-Me-Nva-OH reagent Using Standard Reagent (e.g., DIC/HOBt)? start->reagent upgrade_reagent Switch to High-Potency Reagent (HATU, HCTU, PyAOP) reagent->upgrade_reagent Yes conditions Are Reaction Conditions Optimized? reagent->conditions No upgrade_reagent->conditions optimize_conditions Increase Time/Temp/Concentration Perform Double Coupling conditions->optimize_conditions No aggregation Signs of Peptide Aggregation? conditions->aggregation Yes reassess Re-evaluate Coupling optimize_conditions->reassess disrupt_aggregation Use NMP/Chaotropic Salts Consider Backbone Protection aggregation->disrupt_aggregation Yes aggregation->reassess No disrupt_aggregation->reassess success Successful Coupling reassess->success Complete acyl_fluoride Consider Acyl Fluoride Strategy reassess->acyl_fluoride Still Incomplete

Caption: A workflow for troubleshooting inefficient Fmoc-N-Me-Nva-OH coupling.

HATU Activation and Coupling Mechanism

G cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-N-Me-Nva-OH Active_Ester Highly Reactive OAt-Ester Intermediate AA->Active_Ester + HATU HATU HATU->Active_Ester + Base DIPEA Base->Active_Ester + Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond Resin Resin-Bound Peptide (Free N-terminal) Resin->Peptide_Bond +

Caption: Simplified mechanism of HATU-mediated amino acid activation and coupling.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Technical Support Center: Prevention of Racemiz
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop str
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Optimizing Coupling Efficiency of Fmoc-Pro-OH-¹³C₅,¹⁵N: A Technical Support Resource. Benchchem.
  • Fmoc-Nva-OH Novabiochem 135112-28-6. Sigma-Aldrich.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Technical Bulletins & General Procedures. Aapptec Peptides.
  • Fmoc-N-Me-Nva-OH. Advanced ChemTech.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.
  • Steering on-surface reactions through molecular steric hindrance and molecule-substr
  • Steric hindrance – Knowledge and References. Taylor & Francis.

Sources

Optimization

Technical Support Center: Preventing Diketopiperazine Formation with Fmoc-N-Me-Nva-OH

Welcome to the Technical Support Center. Incorporating N-methylated amino acids like Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-norvaline) into a peptide sequence introduces severe steric and conformational challenges during Solid-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Incorporating N-methylated amino acids like Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-norvaline) into a peptide sequence introduces severe steric and conformational challenges during Solid-Phase Peptide Synthesis (SPPS). The most catastrophic of these is diketopiperazine (DKP) formation —a base-catalyzed intramolecular side reaction that truncates the peptide and cleaves it from the resin.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure successful chain elongation without yield loss.

Core Principles & Mechanistic Troubleshooting

To solve DKP formation, we must first understand the causality behind the failure.

DKP_Mechanism A Dipeptide on Resin (Fmoc-Xaa-N-Me-Nva-Resin) B Fmoc Deprotection (20% Piperidine) A->B Base added C Free Amine Intermediate (cis-conformation favored) B->C Fmoc removed D Nucleophilic Attack on Ester Carbonyl C->D Intramolecular proximity E Diketopiperazine (DKP) + Cleaved Resin (Loss) D->E Cleavage

Fig 1: Base-catalyzed diketopiperazine (DKP) formation mechanism at the dipeptide stage.

Q: Why does Fmoc-N-Me-Nva-OH cause massive peptide loss specifically at the dipeptide stage?

A: The root cause is conformational. N-alkylation removes the hydrogen bond donor of the amide nitrogen, altering the trans/cis equilibrium of the peptide bond and heavily favoring the cis conformation 1. This spatial arrangement brings the deprotected N-terminal amine of the second amino acid into direct proximity with the C-terminal ester linkage. During standard Fmoc deprotection, the basic conditions catalyze an intramolecular nucleophilic attack, cleaving the dipeptide from the resin as a 6-membered DKP ring 2.

Q: I am using standard Wang resin. Is this contributing to the problem?

A: Yes. Wang resin utilizes a p-alkoxybenzyl ester linkage, which is highly susceptible to nucleophilic attack 2. To prevent this, you must switch to 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl group provides massive steric hindrance, physically shielding the ester carbonyl from the nucleophilic amine and acting as the gold standard defense against DKP [[3]]().

Q: Even on 2-CTC resin, I am losing my peptide during the deprotection of the third amino acid. How do I fix this?

A: This is known as "traceless" DKP formation 4. While 2-CTC protects the first ester bond, the nucleophilic attack can still occur if the deprotection of the third amino acid is too slow or uses overly harsh bases. You must switch your deprotection cocktail from 20% piperidine/DMF to an optimized mixture of 2% DBU and 5% piperazine in NMP 5.

Quantitative Impact of Deprotection Conditions

To validate the shift away from standard piperidine, review the comparative data below demonstrating the impact of different Fmoc deprotection conditions on DKP formation rates for highly susceptible sequences [[6]]().

Deprotection ReagentSolventDKP Formation (%)Recommendation
20% (v/v) PiperidineDMF13.8%❌ Highly discouraged
5% (v/v) PiperidineDMF12.2%❌ Insufficient reduction
20% (v/v) PiperidineToluene11.7%❌ Ineffective
5% (w/v) PiperazineDMF< 4.0%⚠️ Acceptable alternative
5% (w/v) PiperazineNMP< 4.0%⚠️ Acceptable alternative
2% DBU / 5% Piperazine NMP < 1.0% (Drastically Reduced) Gold Standard

Validated Experimental Protocols

The following self-validating workflows combine steric shielding (2-CTC) with kinetic trapping (rapid acylation) to ensure the free amine is coupled before it has time to cyclize.

SPPS_Workflow Step1 1. Swell 2-CTC Resin (Steric Shielding) Step2 2. Load Fmoc-N-Me-Nva-OH (DIEA, DCM) Step1->Step2 Step3 3. Cap Unreacted Sites (MeOH/DIEA) Step2->Step3 Step4 4. Mild Fmoc Deprotection (2% DBU, 5% Piperazine) Step3->Step4 Step5 5. Rapid Acylation (AA3) (HATU, Collidine) Step4->Step5

Fig 2: Optimized solid-phase peptide synthesis workflow to prevent DKP formation.

Protocol A: Loading Fmoc-N-Me-Nva-OH onto 2-CTC Resin

Causality: 2-CTC resin is highly moisture-sensitive. Loading must be done in anhydrous conditions using a slight excess of base to neutralize the HCl liberated during esterification.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in anhydrous DCM (10 mL) for 30 minutes. Drain.

  • Amino Acid Preparation: Dissolve 1.2 eq of Fmoc-N-Me-Nva-OH in 5 mL of anhydrous DCM. Add 3.0 eq of N,N-Diisopropylethylamine (DIEA).

  • Loading: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

  • Capping: To prevent future truncation, cap unreacted trityl chloride sites by adding 1 mL of Methanol and agitating for 15 minutes.

  • Washing: Wash thoroughly with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum.

  • Self-Validation Step (Critical): Perform a UV-spectrophotometric Fmoc-quantification assay at 301 nm. Do not proceed unless the actual resin loading is confirmed (target: 0.4 - 0.6 mmol/g). If loading is unverified, subsequent rapid coupling steps will be stoichiometrically mismatched, leading to failure.

Protocol B: Optimized Deprotection and Rapid Acylation ("Trap and Couple")

Causality: The goal is to minimize the half-life of the free nucleophilic amine. By using DBU/piperazine, we achieve rapid Fmoc removal without sustained harsh basicity [[5]](). Immediately introducing pre-activated AA3 "traps" the free amine via rapid acylation before it can cyclize 7.

  • Pre-Activation (Do this FIRST): In a separate vial, dissolve 4.0 eq of the next amino acid (AA3) and 3.9 eq of HATU in DMF. Add 8.0 eq of 2,4,6-collidine. Let activate for 2 minutes.

  • Mild Deprotection: Treat the dipeptide-resin with 2% DBU / 5% piperazine in NMP for exactly 2 x 5 minutes.

  • Rapid Wash: Wash the resin rapidly with NMP (5 x 1 min) to remove all traces of base.

  • Kinetic Trapping: Immediately add the pre-activated AA3 solution to the resin.

  • Coupling: Agitate for 2 hours. Monitor completion via the Chloranil test (since the N-terminal amine is secondary, the Kaiser test will yield a false negative).

Frequently Asked Questions (FAQs)

Q: Can I use standard HBTU or DIC/HOBt for coupling the amino acid after Fmoc-N-Me-Nva-OH? A: No. Standard uronium reagents like HBTU are highly inefficient for coupling onto sterically hindered secondary amines (like the N-methyl group of Nva) 8. You must use highly reactive coupling reagents like HATU with HOAt, or symmetric anhydrides, to ensure the acylation outpaces the intramolecular DKP cyclization.

Q: What if stepwise coupling still fails despite optimized deprotection and HATU? A: If the sequence is exceptionally prone to DKP, synthesize or purchase a pre-formed Fmoc-dipeptide building block (e.g., Fmoc-Xaa-N-Me-Nva-OH) 4. By coupling the first two amino acids as a single unit, you entirely bypass the vulnerable dipeptide-resin intermediate, eliminating the possibility of DKP formation at this stage 3.

Q: Does temperature play a role in DKP formation? A: Yes. Elevated temperatures drastically accelerate the cyclization rate. Ensure that your Fmoc deprotection and subsequent coupling steps are performed strictly at or slightly below room temperature. Avoid microwave-assisted peptide synthesis (MAPS) at the dipeptide stage for N-methylated sequences.

References

  • Peptide Chemistry: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available at:[Link]

  • ACS Omega: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • PMC / NIH: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solid-Phase Synthesis with Fmoc-N-Me-Nva-OH

Welcome to the technical support guide for the solid-phase synthesis (SPPS) of peptides containing Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-L-norvaline). This resource is designed for researchers and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the solid-phase synthesis (SPPS) of peptides containing Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-L-norvaline). This resource is designed for researchers and drug development professionals to navigate the unique challenges associated with incorporating sterically hindered, N-methylated amino acids. Here, we provide in-depth analysis of coupling reagent selection, troubleshooting strategies in a direct question-and-answer format, and detailed experimental protocols to ensure the successful synthesis of your target peptide.

The Challenge: Steric Hindrance and Reduced Nucleophilicity

The incorporation of N-methylated amino acids like Fmoc-N-Me-Nva-OH into a peptide sequence is a powerful strategy for enhancing therapeutic properties, such as metabolic stability and membrane permeability.[1] However, the presence of the methyl group on the alpha-amino nitrogen introduces significant steric hindrance and reduces the nucleophilicity of the secondary amine.[1][2] This combination makes peptide bond formation substantially more difficult than with standard primary amino acids, often leading to slow reaction kinetics, incomplete coupling, and an increased risk of side reactions, particularly racemization.[1][3]

Standard coupling reagents like HBTU or HCTU are often less effective under these demanding conditions.[2][4] Therefore, selecting a highly efficient coupling reagent and optimizing reaction conditions are critical for achieving high-purity, high-yield synthesis.

Section 1: Coupling Reagent Selection Guide

The choice of coupling reagent is the most critical factor for successfully incorporating Fmoc-N-Me-Nva-OH. Modern uronium/aminium salt reagents are highly recommended due to their superior reactivity.

Comparative Analysis of Recommended Coupling Reagents
ReagentTypeActivating AdditiveKey AdvantagesMajor Considerations
HATU Uronium/AminiumHOAt (Internal)Highly reactive, forming OAt active esters that accelerate aminolysis.[5] Widely documented success with N-methylated and other hindered residues.[2][4]Higher cost. Potential for guanidinylation side reaction if activation is slow or excess reagent is used.[1]
COMU UroniumOxymaPure (Internal)Reactivity is comparable or superior to HATU.[6][7] Based on non-explosive OxymaPure.[7] Byproducts are water-soluble, simplifying purification.[8]Lower solution stability in DMF compared to other reagents over extended periods (>48h).[9]
PyAOP PhosphoniumHOAt (Internal)A potent phosphonium salt reagent reported to be very effective for coupling hindered amino acids.[10][11]Less commonly used than HATU/COMU; may require more optimization.
HBTU/TBTU Uronium/AminiumHOBt (Internal)Cost-effective and efficient for standard SPPS.Generally less effective for sterically demanding couplings like N-methylated residues compared to HATU or COMU.[3]

Expert Recommendation: For the coupling of Fmoc-N-Me-Nva-OH, HATU and COMU are the premier choices. HATU is the well-established gold standard for difficult couplings, while COMU offers a modern, highly effective, and potentially safer alternative.

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of N-methylated peptides in a direct question-and-answer format.

Q1: My coupling reaction with Fmoc-N-Me-Nva-OH is incomplete, resulting in low yield and deletion sequences. What is the likely cause and what are the first troubleshooting steps?

Answer: The primary cause is the steric hindrance from the N-methyl group slowing down the reaction.[1][2] Standard protocols are often insufficient.

Immediate Troubleshooting Steps:

  • Switch to a More Potent Reagent: If you are not already, switch to HATU or COMU. These reagents generate highly reactive activated esters capable of overcoming the energy barrier.[2][7]

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-N-Me-Nva-OH and coupling reagent. Typically, 3 to 5 equivalents relative to the resin loading are recommended.[6][7]

  • Extend the Coupling Time: Allow the reaction to proceed for a longer duration. While standard couplings take 30-90 minutes, hindered couplings may require 2-4 hours or even overnight to reach completion.[2][12]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated amino acid.[13]

Q2: I performed a Kaiser test after my coupling step, and the beads are yellow (negative), but my final product shows a significant deletion sequence. What happened?

Answer: The Kaiser (ninhydrin) test is unreliable for monitoring couplings to secondary amines, such as N-methylated residues.[3][4] It reacts with primary amines to produce a characteristic dark blue color but gives a false negative (yellow or faint red) with N-methylated amines.

Solution: You must use an alternative colorimetric test to monitor the presence of unreacted secondary amines.

  • Chloranil Test: This test is reliable for secondary amines. A positive result (blue or green beads) indicates an incomplete reaction.

  • Bromophenol Blue Test: This is another suitable alternative where a blue color indicates free amine groups, while a yellow/orange color signifies a completed reaction.[4]

Q3: How can I minimize the risk of racemization when activating the sterically hindered Fmoc-N-Me-Nva-OH?

Answer: N-methylated amino acids are particularly prone to racemization during the activation step.[1][14][15][16] The choice of base and the activation procedure are critical.

Strategies to Suppress Racemization:

  • Use a Hindered, Non-Nucleophilic Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are strongly recommended over less hindered bases like triethylamine (TEA).[1][17] Their steric bulk reduces the likelihood of α-proton abstraction from the activated amino acid.

  • Minimize Pre-activation Time: Do not allow the mixture of amino acid, coupling reagent, and base to sit for an extended period before adding it to the resin. A short pre-activation of 1-5 minutes is typically sufficient.[1][18]

  • Use an Additive: Reagents containing OxymaPure (like COMU) or HOAt (like HATU) are inherently designed to suppress racemization compared to older HOBt-based systems.[8]

Q4: I am using HATU and observe a mass corresponding to my peptide + 138 Da. What is this side product?

Answer: This side product is likely the result of guanidinylation . The highly reactive HATU reagent can react directly with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium cap (+138 Da). This terminates the peptide chain and is more likely to occur if the coupling reaction is slow or if the coupling reagent is used in a large excess.

Prevention:

  • Ensure rapid activation of the carboxylic acid by using fresh, high-quality reagents.

  • Avoid unnecessarily large excesses of the coupling reagent.

  • Consider using a phosphonium-based reagent (e.g., PyAOP) if guanidinylation is a persistent issue, as they are not prone to this side reaction.

Section 3: Visual Guides and Diagrams

Visualizing the workflow and chemical mechanisms can provide clarity on the critical steps involved in the synthesis.

Diagram 1: SPPS Workflow for N-Methyl Amino Acid Incorporation

SPPS_N_Methyl_Workflow cluster_activation Amino Acid Activation Resin Peptide-Resin (Free N-Terminal Amine) Coupling Coupling Reaction (1-4 hours) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Wash1->Coupling AA Fmoc-N-Me-Nva-OH Activated_AA Activated Ester (Highly Reactive) AA->Activated_AA Activate Reagent Coupling Reagent (HATU or COMU) Reagent->Activated_AA Base Base (DIPEA or Collidine) Base->Activated_AA Activated_AA->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (Chloranil or Bromophenol Blue Test) Wash2->Monitoring Monitoring->Coupling Incomplete (Recouple) New_Resin Peptide-Resin + 1 (Fmoc Protected) Monitoring->New_Resin Complete New_Resin->Deprotection Next Cycle

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Diagram 2: Activation of Fmoc-N-Me-Nva-OH with HATU

HATU_Activation cluster_reactants Reactants Carboxylate Fmoc-N-Me-Nva-COO⁻ (from DIPEA deprotonation) Intermediate O-Acyluronium Intermediate (Highly Unstable) Carboxylate->Intermediate Nucleophilic Attack HATU HATU (Uronium Salt) HATU->Intermediate Active_Ester OAt Active Ester (Reactive Species for Coupling) Intermediate->Active_Ester Rapid Interception by OAt⁻ Byproduct Tetramethylurea Intermediate->Byproduct

Caption: Simplified mechanism for the activation of Fmoc-N-Me-Nva-OH via HATU.

Section 4: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for manual solid-phase synthesis on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Protocol 1: HATU-Mediated Coupling of Fmoc-N-Me-Nva-OH

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-N-Me-Nva-OH (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).[6] Swell the resin in DMF for at least 30 minutes.

  • Activation Solution Preparation: In a separate, dry glass vial, dissolve Fmoc-N-Me-Nva-OH (4 eq.) and HATU (3.8 eq.) in DMF (~3 mL).

  • Pre-activation: Add DIPEA (8 eq.) to the activation solution.[19] Gently swirl the vial and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the entire activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2 hours. For particularly difficult sequences (e.g., coupling onto another N-methylated residue), extend the reaction time to 4 hours or overnight.[2][12]

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all excess reagents and byproducts.

  • Monitoring: Take a small sample of resin beads and perform a Chloranil or Bromophenol Blue test to confirm the absence of free secondary amines. If the test is positive (incomplete coupling), repeat steps 2-6 for a second coupling.

Protocol 2: COMU-Mediated Coupling of Fmoc-N-Me-Nva-OH

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-N-Me-Nva-OH (0.3 mmol, 3 eq.)

  • COMU (0.3 mmol, 3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation and Coupling: In a separate vial, dissolve the Fmoc-N-Me-Nva-OH (3 eq.) and COMU (3 eq.) in DMF (~3 mL).[7]

  • Base Addition: Add DIPEA (6 eq.) to the solution and immediately add the mixture to the peptide-resin.[7] Unlike HATU, extended pre-activation is generally not required for COMU.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[7]

  • Washing: Follow step 6 from the HATU protocol.

  • Monitoring: Follow step 7 from the HATU protocol. If the coupling is incomplete, perform a second coupling.

References
  • Accelerated chemical synthesis of peptides and small proteins. PNAS. Available at: [Link]

  • Racemization Assays. ScienceDirect. Available at: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyros Protein Technologies. Available at: [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Wiley Online Library. Available at: [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab - UC Irvine. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]

  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CEM Corporation. Available at: [Link]

  • Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis? ResearchGate. Available at: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC. Available at: [Link]

  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Coupling Fmoc-N-Me-Nva-OH: HATU vs. DIC/Oxyma

For Researchers, Scientists, and Drug Development Professionals The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-norvaline), into peptide sequences is a cornerstone of modern peptido...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-norvaline), into peptide sequences is a cornerstone of modern peptidomimetic design. This modification can significantly enhance a peptide's therapeutic potential by increasing its metabolic stability, improving cell permeability, and fine-tuning its conformation. However, the steric hindrance introduced by the N-methyl group presents a formidable challenge during solid-phase peptide synthesis (SPPS), often leading to sluggish reaction times, incomplete couplings, and an increased risk of racemization. The choice of coupling reagent is therefore paramount to the successful synthesis of N-methylated peptides.

This guide provides an in-depth comparison of two widely employed coupling strategies for the sterically hindered Fmoc-N-Me-Nva-OH: the potent uronium salt HATU and the carbodiimide-based DIC/Oxyma system.

The Challenge of Coupling N-Methylated Amino Acids

The nucleophilicity of the secondary amine in an N-methylated amino acid is significantly reduced compared to a primary amine. This, coupled with the increased steric bulk around the nitrogen atom, makes peptide bond formation a kinetically challenging step. Inefficient coupling can lead to the accumulation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.

HATU: The High-Performance Option for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent renowned for its high reactivity and efficiency, particularly in sterically demanding couplings.[1][2]

Mechanism of Action

The efficacy of HATU lies in its ability to rapidly activate the carboxylic acid of the incoming amino acid. The reaction proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which is then attacked by the HOAt (1-hydroxy-7-azabenzotriazole) anion to form an OAt-active ester.[3] This active ester readily reacts with the secondary amine of the N-methylated residue to form the desired peptide bond. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through a neighboring group effect, further accelerating the coupling reaction.[3]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_N_Me_Nva_OH Fmoc-N-Me-Nva-OH Activated_Ester OAt-Active Ester Fmoc_N_Me_Nva_OH->Activated_Ester + HATU + Base HATU HATU HATU->Activated_Ester Base Base (e.g., DIPEA) Coupled_Peptide Fmoc-N-Me-Nva-N(Me)-Peptide-Resin Activated_Ester->Coupled_Peptide + Peptide-Resin Byproducts Tetramethylurea + HOAt Activated_Ester->Byproducts Liberates Peptide_Resin H-N(Me)-Peptide-Resin Peptide_Resin->Coupled_Peptide

HATU Coupling Mechanism

DIC/Oxyma: The Cost-Effective and Low-Racemization Alternative

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive that suppresses racemization is a classic and widely used approach in peptide synthesis.[4] Oxyma (ethyl (hydroxyimino)cyanoacetate) has emerged as a superior alternative to traditional additives like HOBt (1-hydroxybenzotriazole), offering enhanced racemization suppression and a better safety profile.[5][6]

Mechanism of Action

In this system, DIC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. Oxyma rapidly traps the O-acylisourea to form an oxime active ester, which is more stable and less susceptible to racemization. This active ester then reacts with the N-methylated amine to form the peptide bond.[7][8]

DIC_Oxyma_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_N_Me_Nva_OH Fmoc-N-Me-Nva-OH O_Acylisourea O-Acylisourea Intermediate Fmoc_N_Me_Nva_OH->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea Oxyma Oxyma Oxime_Ester Oxime Active Ester Oxyma->Oxime_Ester O_Acylisourea->Oxime_Ester + Oxyma DIU Diisopropylurea (DIU) O_Acylisourea->DIU Rearrangement (Side Reaction) Coupled_Peptide Fmoc-N-Me-Nva-N(Me)-Peptide-Resin Oxime_Ester->Coupled_Peptide + Peptide-Resin Peptide_Resin H-N(Me)-Peptide-Resin Peptide_Resin->Coupled_Peptide

DIC/Oxyma Coupling Mechanism

Head-to-Head Comparison: HATU vs. DIC/Oxyma for Fmoc-N-Me-Nva-OH

FeatureHATUDIC/Oxyma
Coupling Efficiency Excellent: Generally provides higher yields and faster reaction times, especially for sterically hindered couplings.[9][10]Good to Very Good: Effective for many couplings, but may require longer reaction times or double coupling for particularly difficult sequences.[7][11]
Racemization Low: The rapid conversion to the OAt-active ester and subsequent fast aminolysis minimize the lifetime of the highly reactive intermediate, thus reducing the risk of racemization.[2][4]Very Low: Oxyma is an excellent racemization suppressor, often outperforming HOBt and even HOAt in some cases.[12][13]
Side Reactions Guanidinylation: Excess HATU can react with the N-terminal amine to form a guanidinium cap, terminating the peptide chain.[14] Can also react with nucleophilic side chains (e.g., Tyr, Lys, Cys).[15][16]HCN Formation: A potential side reaction between Oxyma and DIC can generate hydrogen cyanide, a significant safety concern.[17] This can be minimized with specific protocols.
Cost High: Significantly more expensive than the DIC/Oxyma combination.Low: DIC and Oxyma are relatively inexpensive reagents, making this a more cost-effective option, especially for large-scale synthesis.
Ease of Use Simple: A single reagent that is typically added with a base.Simple: Requires the addition of two reagents (DIC and Oxyma).

Experimental Protocols

The following are detailed, step-by-step methodologies for the coupling of Fmoc-N-Me-Nva-OH using both HATU and DIC/Oxyma on a solid support.

Protocol 1: HATU Coupling of Fmoc-N-Me-Nva-OH

HATU_Protocol start Start: Resin with N-terminal deprotected amine swell 1. Swell resin in DMF start->swell deprotect 2. Fmoc deprotection (20% piperidine in DMF) swell->deprotect wash1 3. Wash resin with DMF deprotect->wash1 prepare_solution 4. Prepare activation solution: - Fmoc-N-Me-Nva-OH (4 eq.) - HATU (3.9 eq.) - DIPEA (8 eq.) in DMF wash1->prepare_solution preactivate 5. Pre-activate for 2-5 minutes prepare_solution->preactivate add_to_resin 6. Add activated solution to resin preactivate->add_to_resin couple 7. Couple for 1-4 hours at room temperature add_to_resin->couple monitor 8. Monitor coupling (e.g., Bromophenol Blue test) couple->monitor wash2 9. Wash resin with DMF and DCM monitor->wash2 end End: Coupled peptide-resin wash2->end

HATU Coupling Workflow

Materials:

  • Fmoc-N-Me-Nva-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Resin with N-terminal deprotected amine

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times).

  • Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Nva-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Activation: Add DIPEA (8 equivalents) to the solution and allow for pre-activation for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-4 hours. For this sterically hindered coupling, a longer reaction time is recommended.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test such as the Bromophenol Blue test (the Kaiser test is unreliable for secondary amines). If the coupling is incomplete, a second coupling with fresh reagents can be performed. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[10]

Protocol 2: DIC/Oxyma Coupling of Fmoc-N-Me-Nva-OH

DIC_Oxyma_Protocol start Start: Resin with N-terminal deprotected amine swell 1. Swell resin in DMF start->swell deprotect 2. Fmoc deprotection (20% piperidine in DMF) swell->deprotect wash1 3. Wash resin with DMF deprotect->wash1 prepare_solution 4. Prepare coupling solution: - Fmoc-N-Me-Nva-OH (3-5 eq.) - Oxyma (3-5 eq.) in DMF wash1->prepare_solution add_to_resin 5. Add solution to resin prepare_solution->add_to_resin add_dic 6. Add DIC (3-5 eq.) add_to_resin->add_dic couple 7. Couple for 1-2 hours at room temperature add_dic->couple monitor 8. Monitor coupling (e.g., Bromophenol Blue test) couple->monitor wash2 9. Wash resin with DMF and DCM monitor->wash2 end End: Coupled peptide-resin wash2->end

DIC/Oxyma Coupling Workflow

Materials:

  • Fmoc-N-Me-Nva-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Resin with N-terminal deprotected amine

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times).

  • Coupling Solution: In a separate vessel, dissolve Fmoc-N-Me-Nva-OH (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the deprotected peptide-resin. Then, add DIC (3-5 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time may need to be extended.

  • Monitoring and Washing: Monitor the coupling reaction using the Bromophenol Blue test. If the coupling is incomplete, a second coupling can be performed. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[10]

Conclusion and Recommendations

Both HATU and DIC/Oxyma are effective coupling systems for the incorporation of the sterically hindered Fmoc-N-Me-Nva-OH. The choice between them will often depend on the specific requirements of the synthesis.

  • For the highest coupling efficiency and when cost is not a primary concern, HATU is the recommended reagent. Its high reactivity makes it particularly suitable for ensuring complete coupling of challenging N-methylated residues, thereby minimizing the formation of deletion sequences.

  • For a more cost-effective approach, especially in large-scale synthesis, and when racemization is a major concern, DIC/Oxyma is an excellent choice. While it may require longer coupling times or double coupling for Fmoc-N-Me-Nva-OH, its low cost and excellent racemization suppression make it a very attractive option.

Ultimately, the optimal choice of coupling reagent may require empirical determination for a specific peptide sequence. It is always advisable to perform a small-scale test coupling and analyze the crude product to ensure the chosen conditions are optimal for the desired synthesis.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Cfm Oskar Tropitzsch GmbH. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(15), 4947.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2022).
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 414-430.
  • SIOC Journals. (n.d.). DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4. Retrieved from [Link]

  • Manne, S., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(9), 2686-2694.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.
  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link] sigma.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/novabiochem

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • Caporale, A., et al. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 23(4), 272-281.
  • Gui, L., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Industrial & Engineering Chemistry Research, 62(2), 996-1006.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Vrettos, E. I., et al. (2017).
  • Semantic Scholar. (n.d.). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Reddit. (2024, August 22). Best peptide coupling method in DMF? Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2022).
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Al-Warhi, T., et al. (2019). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Analysis of Fmoc-N-Me-Nva-OH

Introduction In the landscape of modern peptide synthesis, N-methylated amino acids are indispensable tools for creating therapeutic peptides with enhanced metabolic stability and improved membrane permeability.[1] Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern peptide synthesis, N-methylated amino acids are indispensable tools for creating therapeutic peptides with enhanced metabolic stability and improved membrane permeability.[1] Among these, N-α-Fmoc-N-methyl-L-norvaline (Fmoc-N-Me-Nva-OH) is a key building block, valued for the unique conformational constraints and hydrophobicity it imparts. The chemical purity of this reagent is paramount, as even minor impurities can introduce deletion or modification sequences that compromise the yield, purity, and biological activity of the final peptide product.[2]

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), remains the cornerstone for purity assessment of these critical raw materials.[3][4][5] This guide provides an in-depth, comparative analysis of robust analytical methods for Fmoc-N-Me-Nva-OH. Moving beyond a simple recitation of protocols, we will explore the causal relationships between analytical parameters and performance outcomes, providing the data and rationale necessary for researchers, scientists, and drug development professionals to select and optimize the most appropriate analytical strategy for their needs. We will benchmark a standard, reliable RP-HPLC method against a high-throughput Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach and an alternative RP-HPLC method to provide a comprehensive performance overview.

Physicochemical Drivers of Analyte Retention

The retention time of Fmoc-N-Me-Nva-OH in reversed-phase chromatography is governed by its distinct molecular architecture. The separation operates on the principle of hydrophobic interaction, where analytes partition between a polar mobile phase and a nonpolar stationary phase.[6]

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a large, polycyclic aromatic system, making it exceptionally hydrophobic. This moiety overwhelmingly dictates the strong retention of the molecule on a C18 stationary phase.

  • N-Methylation: The addition of a methyl group to the amide nitrogen removes a hydrogen bond donor and increases the molecule's overall lipophilicity.[1][7][8] This modification typically leads to a longer retention time in RP-HPLC compared to its non-methylated counterpart, Fmoc-Nva-OH, providing a key analytical distinction.[1] However, it's noteworthy that N-methylation can also induce significant conformational changes that may, in some sequence contexts, unexpectedly alter retention behavior.[9]

  • Norvaline Side Chain: The linear four-carbon (propyl) side chain of norvaline contributes a moderate degree of hydrophobicity, further enhancing its interaction with the stationary phase.

Understanding these structural contributions is fundamental to designing a logical and effective separation method.

Primary Analytical Method: Optimized RP-HPLC with UV Detection

Our primary method is a robust, widely applicable C18-based RP-HPLC protocol designed for accurate purity determination. This method serves as our baseline for performance comparison.

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the industry standard for peptide and amino acid analysis due to its strong hydrophobicity, which provides excellent retention for the Fmoc-protected analyte.[2][3] A 5 µm particle size offers a good balance between efficiency and backpressure, making it compatible with virtually any standard HPLC system. A pore size of 100-160 Å is optimal for small molecules like protected amino acids, ensuring effective interaction with the bonded phase.[10][11]

  • Mobile Phase: A gradient of acetonitrile in water is used to elute the analyte. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency.

  • Mobile Phase Additive (0.1% TFA): Trifluoroacetic acid (TFA) is a crucial component. It acts as an ion-pairing agent, forming a neutral complex with any residual charged species and masking free silanol groups on the silica surface. This action is critical for producing sharp, symmetrical peaks and improving reproducibility.[2][12] Furthermore, at a concentration of 0.1% (pH ≈ 2), TFA ensures the analyte's carboxylic acid group is fully protonated, preventing peak splitting and shifting that would occur from mixed ionic states.

  • Detection (UV at 265 nm): The fluorenyl moiety of the Fmoc group possesses a strong chromophore with a characteristic absorbance maximum around 265 nm, providing excellent sensitivity for detection.[2]

Workflow for Primary RP-HPLC Analysis

Figure 1: Standard RP-HPLC Workflow for Fmoc-N-Me-Nva-OH Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Execution cluster_analysis Data Analysis SamplePrep 1. Prepare 1 mg/mL Sample in 50:50 ACN/H2O MobileA 2. Prepare Mobile Phase A (0.1% TFA in H2O) MobileB 3. Prepare Mobile Phase B (0.1% TFA in ACN) Degas 4. Degas all solutions Equilibrate 5. Equilibrate C18 Column (e.g., 4.6x150mm, 5µm) with initial conditions Degas->Equilibrate Inject 6. Inject Sample (10 µL) Equilibrate->Inject Gradient 7. Run Linear Gradient (e.g., 5% to 95% B over 20 min) Inject->Gradient Detect 8. Detect at 265 nm Gradient->Detect Integrate 9. Integrate Chromatogram Detect->Integrate Calculate 10. Calculate Purity (% Area) Integrate->Calculate Report 11. Report Retention Time & Purity Calculate->Report Figure 2: Decision Matrix for Analytical Method Selection start Start: Define Analytical Goal q1 Need High Throughput or Highest Resolution? start->q1 q2 Is Absolute Identity Confirmation Required? q1->q2 No method_b Method B: UPLC-MS (Formic Acid) ✓ Fast ✓ High Resolution ✓ Mass Confirmation q1->method_b Yes q3 Is an MS-compatible method preferred? q2->q3 No q2->method_b Yes method_a Method A: RP-HPLC (TFA) ✓ Robust & Accessible ✓ Good Resolution ✓ Sharp Peaks q3->method_a No method_c Method C: RP-HPLC (Formic Acid) ✓ MS-Compatible ✓ Standard HPLC System (Compromise on peak shape) q3->method_c Yes

Sources

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of Peptides Containing Fmoc-N-Me-Nva-OH

As peptide therapeutics grow in complexity, the incorporation of unnatural and modified amino acids like Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-norvaline) has become a standard strategy to enhance proteolytic stability and modu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics grow in complexity, the incorporation of unnatural and modified amino acids like Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-norvaline) has become a standard strategy to enhance proteolytic stability and modulate conformational rigidity. However, verifying the site-specific incorporation of N-methylated residues via tandem mass spectrometry (MS/MS) presents unique gas-phase fragmentation challenges.

This guide provides an objective, data-driven comparison of the MS fragmentation behavior of N-Me-Nva-containing peptides against their unmethylated counterparts. Furthermore, it evaluates the efficacy of Collision-Induced Dissociation (CID) versus Electron Transfer Dissociation (ETD) to help analytical scientists build robust, self-validating sequencing workflows.

Mechanistic Insights: The Impact of N-Methylation on Gas-Phase Fragmentation

In standard unmodified peptides, CID typically yields a predictable series of b and y ions resulting from the cleavage of amide bonds[1]. However, the introduction of an N-methyl group via Fmoc-N-Me-Nva-OH fundamentally alters the peptide backbone's physicochemical properties.

The Causality of Altered Fragmentation: The N-methyl group creates a tertiary amide bond, which lacks an amide proton. This structural constraint restricts the "mobile proton" model that typically drives CID fragmentation. Because the proton cannot easily localize at the tertiary nitrogen, the bond becomes highly susceptible to hyper-cleavage. Consequently, CID of N-methylated peptides exhibits an unusually abundant cleavage at the N-terminal side of the modified residue, generating a prominent N-methylimmonium ion[2]. Furthermore, this localized instability frequently yields abundant a-ions due to the rapid loss of carbon monoxide (-28 Da) from the corresponding b-ion, a predictable fragmentation pattern observed in heavily methylated peptides[3].

Comparative Performance: N-Me-Nva vs. Standard Nva Peptides

To understand the analytical impact of the Fmoc-N-Me-Nva-OH building block, we must compare the fragmentation metrics of the resulting N-Me-Nva residue against standard Norvaline (Nva).

Table 1: Quantitative MS/MS Comparison (CID Mode)
Analytical MetricStandard Norvaline (Nva)N-Methyl-Norvaline (N-Me-Nva)Mechanistic Driver
Residue Mass 99.068 Da113.084 DaAddition of the N-methyl group (+14.016 Da).
Primary Ion Series Continuous b and y ionsTruncated b/y ions; abundant a-ionsTertiary amide alters the mobile proton pathway, driving CO loss and a-ion formation.
Diagnostic Immonium Ion m/z 72.08m/z 86.10Cleavage flanking the residue yields a highly specific N-methylimmonium marker.
Sequence Coverage ~80-90%~60-70%Hyper-cleavage at the N-methylated bond suppresses fragmentation at other backbone sites[4].
Neutral Loss Risk MinimalModerateCID can lead to neutral loss of the methyl group, complicating spectral interpretation[4].

Methodological Comparison: CID vs. ETD for N-Methylated Peptides

Relying solely on CID for N-Me-Nva peptides often results in incomplete sequence coverage due to the dominant localized cleavage. To create a self-validating analytical system, scientists must employ orthogonal fragmentation techniques.

Electron Transfer Dissociation (ETD) serves as the superior alternative for comprehensive sequencing. ETD utilizes radical anions to transfer electrons to multiply charged peptide cations, preserving labile modifications like N-methylation and yielding clearer c and z ion series[4]. Because ETD is radical-driven rather than reliant on vibrational excitation, it bypasses the basicity constraints of the tertiary amide, increasing average sequence coverage from ~67% (CID) to ~82% (ETD)[4].

Workflow N1 Fmoc-N-Me-Nva-OH Peptide Ion[M+nH]n+ N2_CID CID Fragmentation (Vibrational Excitation) N1->N2_CID N2_ETD ETD Fragmentation (Radical-Driven) N1->N2_ETD N3_CID Amide Bond Cleavage (Mobile Proton Model) N2_CID->N3_CID N3_ETD N-Cα Bond Cleavage (Electron Transfer) N2_ETD->N3_ETD N4_CID b/y-ions & a-ions Localized N-terminal cleavage N3_CID->N4_CID N4_ETD c/z-ions Preserved N-Me backbone N3_ETD->N4_ETD

Figure 1: CID vs. ETD fragmentation pathways for N-Me-Nva modified peptides.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To establish a trustworthy, self-validating system, the following protocol utilizes alternating CID and ETD scans on a single LC peak. This ensures that the diagnostic a-ions from CID and the comprehensive sequence coverage from ETD are derived from the exact same precursor population.

Step 1: Sample Preparation
  • Synthesize the target peptide via standard Fmoc-SPPS, incorporating Fmoc-N-Me-Nva-OH at the desired position.

  • Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Reconstitute the sample in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 1 pmol/µL.

Step 2: Chromatographic Separation (LC)
  • Load the sample onto a C18 analytical column (e.g., 50 cm x 75 µm, 2 µm particle size) maintained at 50 °C[1].

  • Utilize a binary solvent system: Mobile Phase A (0.1% FA in H₂O) and Mobile Phase B (0.1% FA in Acetonitrile)[1].

  • Apply a linear gradient from 5% to 35% Mobile Phase B over 60 minutes at a flow rate of 300 nL/min[1].

Step 3: Data-Dependent Acquisition (DDA) MS/MS
  • MS1 Survey Scan: Acquire high-resolution full scans (400–2000 m/z) in the Orbitrap at a resolution of 120,000[1].

  • Alternating MS2 Scans:

    • CID Scan: Isolate the top N precursors. Apply a Normalized Collision Energy (NCE) of 25-35%[4]. Record fragments in the Ion Trap to capture the diagnostic b, y, and a ions.

    • ETD Scan: Isolate the exact same precursor. Apply a reaction time of ~100 ms[4] with fluoranthene radical anions. Record fragments in the Orbitrap at 30,000 resolution[1] to capture the c and z ions.

Step 4: Bioinformatic Validation
  • Process the raw data using proteomics software (e.g., MaxQuant, PEAKS Studio, or OpenMS).

  • Configure the search parameters to include N-methyl-norvaline (+113.084 Da) as a dynamic modification.

  • Causality Check: Manually inspect the annotated spectra. Validate the sequence by confirming the presence of the diagnostic N-methylimmonium ion (m/z 86.10) in the CID spectra, cross-referenced against the intact, continuous c and z ion series in the corresponding ETD spectra.

References

  • Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide to Validating its Incorporation in Peptides. Benchchem.
  • Site-Selective N-Methylation of Peptides on Solid Support. ACS Publications.
  • Trimethylation Enhancement using Diazomethane (TrEnDi): Rapid On-Column Quaternization of Peptide Amino Groups via Reaction with Diazomethane Significantly Enhances Sensitivity in Mass Spectrometry Analyses via a Fixed, Permanent Positive Charge. Analytical Chemistry - ACS Publications.
  • Bioinformatic Expansion of Borosins Uncovers Trans-Acting Peptide Backbone N-Methyltransferases in Bacteria. Biochemistry - ACS Publications.

Sources

Comparative

validating Fmoc-N-Me-Nva-OH enantiomeric purity by chiral HPLC

Validating Fmoc-N-Me-Nva-OH Enantiomeric Purity: A Comparative Guide to Chiral HPLC Methodologies Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-L-norvaline) is a critical unnatural amino acid building block used to confer proteolytic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Fmoc-N-Me-Nva-OH Enantiomeric Purity: A Comparative Guide to Chiral HPLC Methodologies

Fmoc-N-Me-Nva-OH (Fmoc-N-methyl-L-norvaline) is a critical unnatural amino acid building block used to confer proteolytic stability and conformational rigidity in therapeutic peptide development. However, the N-methylation process inherently carries a high risk of epimerization. Because even trace amounts of the D-enantiomer can drastically alter a peptide's secondary structure and biological activity, validating the enantiomeric excess (%ee) of the starting material is a mandatory quality control step.

This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies, detailing the mechanistic causality behind column selection and offering a self-validating protocol for rigorous purity assessment.

Mechanistic Principles of Chiral Recognition

The N-methylation of Fmoc-protected amino acids fundamentally alters their chromatographic behavior compared to primary amino acids. The substitution of the amide proton with a methyl group eliminates a critical hydrogen-bond donor, which traditional chiral stationary phases (CSPs) often rely upon for enantiorecognition[1].

Consequently, successful chiral resolution of Fmoc-N-Me-Nva-OH depends heavily on alternative interaction modalities:

  • π−π Interactions: The electron-rich fluorenyl ring of the Fmoc group must intercalate with the aromatic rings of the chiral selector.

  • Steric Hindrance: The CSP must possess a highly ordered structural cavity to differentiate the spatial arrangement of the N-methyl group and the linear aliphatic norvaline sidechain.

  • Ionization Suppression: The free C-terminal carboxylic acid must remain protonated. If ionized, the carboxylate will interact non-specifically with residual silanols on the silica support, destroying enantioselectivity and causing severe peak tailing[2].

Mechanism A Fmoc-N-Me-Nva-OH (Analyte) C1 π-π Interactions (Fmoc Group) A->C1 C2 Hydrogen Bonding (Carboxyl Group) A->C2 C3 Steric Hindrance (N-Methyl & Nva Sidechain) A->C3 B Polysaccharide CSP (Chiral Selector) B->C1 B->C2 B->C3 D Differential Transient Diastereomeric Complexes C1->D C2->D C3->D E Enantiomeric Resolution (Rs > 1.5) D->E

Chiral recognition mechanism between Fmoc-N-Me-Nva-OH and polysaccharide CSPs.

Objective Comparison of Chiral Stationary Phases (CSPs)

When evaluating CSPs for Fmoc-N-methylated amino acids, polysaccharide-derived columns operating in Normal Phase (NP) generally outperform Zwitterionic or Cyclodextrin-based phases operating in Reversed Phase (RP) or Capillary Electrophoresis[3]. The helical structure of derivatized amylose and cellulose provides optimal inclusion cavities for the bulky Fmoc group[1].

Table 1: Comparative Performance of Chiral Columns for Fmoc-N-Me-Nva-OH

Chiral Column TypeStationary Phase ChemistryOptimal Mobile PhaseSelectivity ( α )Resolution (Rs)Mechanistic Suitability
Amylose-based (e.g., Chiralpak AD-H)Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (80:20:0.1)1.85> 3.0Excellent: The highly ordered helical structure strongly accommodates the Fmoc moiety, driving high Rs.
Cellulose-based (e.g., Chiralcel OD-H)Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (85:15:0.1)1.422.1Good: Slightly shallower inclusion cavities compared to amylose, but provides reliable baseline separation.
Zwitterionic (e.g., Chiralpak ZWIX+)Quinine-based Cinchona AlkaloidMeOH/MeCN/FA/TEA1.251.6Fair: Optimized for free amino acids; the bulky Fmoc group limits optimal ion-pairing interactions[2].

Note: Data represents comparative baseline metrics derived from standardized chromatographic screening of Fmoc-protected aliphatic amino acids.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following Normal Phase HPLC protocol is designed as a self-validating system. It incorporates specific causality-driven steps to eliminate false positives (e.g., co-eluting impurities masking as enantiomers).

Workflow S1 Sample Prep 1 mg/mL in EtOH/Hexane S2 Column Equilibration Hexane:IPA:TFA (80:20:0.1) S1->S2 S3 Injection & Elution Isocratic, 1.0 mL/min S2->S3 S4 UV Detection λ = 265 nm S3->S4 S5 Data Analysis Calculate %ee & Rs S4->S5

Step-by-step chiral HPLC workflow for validating Fmoc-N-Me-Nva-OH enantiomeric purity.

Step 1: Mobile Phase Preparation
  • Composition: Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v).

  • Causality: Hexane acts as the weak eluent, driving the analyte into the CSP cavities. IPA acts as the strong modifier, competing for hydrogen bonding sites to elute the analyte. The 0.1% TFA is non-negotiable; it suppresses the ionization of the norvaline carboxylic acid. Without TFA, the analyte will streak across the column, destroying resolution.

Step 2: Sample Preparation
  • Standard Prep: Accurately weigh 1.0 mg of Fmoc-N-Me-Nva-OH.

  • Solvation: Dissolve in 1.0 mL of Ethanol/Hexane (1:1, v/v).

  • Causality: Do not dissolve directly in the 80:20 mobile phase. Fmoc-N-methylated amino acids can exhibit poor solubility in high-hexane concentrations. The localized use of Ethanol ensures complete solvation, preventing on-column precipitation, while remaining fully miscible with the NP mobile phase.

Step 3: System Suitability Testing (SST)
  • Action: Inject 10 µL of a racemic reference standard (Fmoc-N-Me-DL-Nva-OH).

  • Validation Criteria: Confirm that the Resolution ( Rs ) between the D and L peaks is 1.5. If Rs<1.5 , column degradation or mobile phase moisture contamination has occurred. Do not proceed with sample analysis until baseline separation is achieved.

Step 4: Chromatographic Acquisition
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C. (Thermodynamic control is vital; higher temperatures increase kinetic exchange rates but often decrease enantioselectivity[2]).

  • Detection: UV at 265 nm. (265 nm isolates the Fmoc chromophore while avoiding the UV cutoff interference of the mobile phase solvents).

Step 5: Data Interpretation & Calculations

Quantify the enantiomeric excess (%ee) using the integrated peak areas ( A ) of the L and D enantiomers. For peptide synthesis grade materials, the target is typically 99.5% ee.

%ee=AL​+AD​AL​−AD​​×100

To verify the validity of the separation, calculate the Resolution ( Rs ) using the retention times ( tr​ ) and peak widths at the base ( W ):

Rs=W1​+W2​2(tr2​−tr1​)​

References

  • Enantiomeric separation of α-amino acids and their methyl esters as fluorenylmethoxycarbonyl (FMOC) derivatives using three polysaccharide derived CSPs.Chosun University Research Archive.
  • A Comparative Study of Enantioseparations of N-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions.ResearchGate.
  • Optimized Chiral Separation of 20 Amino Acids Derivatized with 9-Fluorenylmethyl Chloroformate Using Cyclodextrins as Chiral Selectors in Capillary Electrophoresis.Journal of Chromatographic Science (Oxford Academic).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-N-Me-Nva-OH

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratory environment are fundamentally underpinned by met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratory environment are fundamentally underpinned by meticulous attention to the entire lifecycle of the chemicals we use—from procurement to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl-methyl-amino]pentanoic acid, commonly known as Fmoc-N-Me-Nva-OH.

While specific hazard data for Fmoc-N-Me-Nva-OH is not extensively published, established principles of chemical hygiene mandate that we treat it with the same diligence as any other laboratory chemical. By synthesizing data from analogous Fmoc-protected amino acids and adhering to federal and institutional regulations, we can construct a disposal protocol that is both safe and compliant. This protocol is designed not merely as a set of steps, but as a self-validating system rooted in the principles of chemical safety and regulatory compliance.

Hazard Assessment and Characterization

The foundation of any disposal procedure is a thorough understanding of the chemical's properties and potential hazards. In the absence of a specific Safety Data Sheet (SDS) for Fmoc-N-Me-Nva-OH, we must infer its characteristics from structurally similar compounds and general chemical principles.

  • Physical State: Solid, typically a white to off-white powder.[1]

  • Chemical Class: An N-methylated, Fmoc-protected amino acid derivative.

  • Inferred Hazards: Based on SDS for similar compounds like Fmoc-Val-OH and Fmoc-Nva-OH, it is not typically classified as hazardous under the Globally Harmonized System (GHS).[2][3] However, as a fine powder, it may pose an irritation risk to the respiratory tract and eyes. Prolonged skin contact should be avoided.[2][4] It is also classified as a combustible solid.[1]

The cardinal rule of laboratory safety is to treat any compound lacking comprehensive hazard data with caution. Therefore, disposal must proceed under the assumption that it is a chemical waste product requiring specialized handling.

PropertyValue / AssessmentRationale / Source
CAS Number 252049-05-1ChemPep, Advanced ChemTech[5][6]
Molecular Formula C₂₁H₂₃NO₄Inferred from structure
Physical Form Solid PowderAnalogy to similar compounds[1]
GHS Hazard Class Not Classified (Assumed)SDS for analogous compounds[2][3]
Primary Risks Potential skin/eye/respiratory irritant; Combustible solidStandard precaution for fine chemical powders[1][2]
Disposal Classification Non-Acutely Hazardous Chemical Waste Prudent practice in absence of specific data

The Regulatory Landscape: Compliance is Non-Negotiable

All chemical disposal procedures are governed by a strict regulatory framework. Adherence to these regulations is not optional and is the responsibility of every individual generating waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[7] Your institution's CHP is the primary document outlining specific procedures for safe handling and waste disposal.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[8] This includes guidelines for waste characterization, containerization, labeling, and storage. Academic laboratories may be subject to the alternative requirements outlined in Subpart K of 40 CFR Part 262, which provides more operational flexibility while ensuring safety.[9][10][11]

Your institution's Environmental Health and Safety (EHS) department is your most critical resource. They translate these federal mandates into actionable protocols for your specific location and are the final authority on waste disposal procedures.

Core Disposal Protocol for Solid Fmoc-N-Me-Nva-OH

This section details the step-by-step methodology for the collection and disposal of pure, solid Fmoc-N-Me-Nva-OH waste.

Step 1: Segregation at the Point of Generation

The most critical step in proper waste management is segregation. Never mix different waste streams.

  • Designate a Waste Stream: At the start of your experiment, identify Fmoc-N-Me-Nva-OH and any materials that will come into contact with it as a dedicated chemical waste stream.

  • Physical Separation: Keep this waste stream physically separate from general trash, sharps containers, and other chemical wastes (e.g., solvents, acids, bases).[8][12] This prevents dangerous reactions and ensures proper disposal.

Step 2: Proper Containerization

The integrity of the waste containment is paramount for safety.

  • Select a Compatible Container: Use a clean, dry container made of a chemically resistant material, such as high-density polyethylene (HDPE). The original product container is often an excellent choice.[13][14] The container must have a secure, screw-top lid.

  • Label Immediately: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[14][15]

  • Complete the Label: Using a permanent marker, fill out the label completely with:

    • The full chemical name: "Fmoc-N-Me-Nva-OH" (avoid abbreviations).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

    • Associated hazards (e.g., "Irritant," "Combustible Solid").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the lab pending pickup.

  • Location: Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Closure: Keep the waste container closed at all times except when adding waste.[14][16] This prevents the release of dust and protects the contents from contamination.

Step 4: Arranging for Final Disposal

Laboratory personnel do not dispose of chemical waste directly.

  • Schedule a Pickup: Once the container is full or you have finished the project, follow your institution's established procedure to request a waste pickup from the EHS department or their designated hazardous waste contractor.

  • Documentation: Ensure all paperwork associated with the waste pickup is completed accurately.

Disposal_Workflow gen Step 1: Generation (Weighing/Handling) seg Step 2: Segregation (Isolate as Chemical Waste) gen->seg Immediate Action cont Step 3: Containerization (Use Labeled, Compatible Container) seg->cont Place into... accum Step 4: Accumulation (Store in SAA with Secondary Containment) cont->accum Store in lab... pickup Step 5: Final Disposal (Request Pickup via EHS) accum->pickup When full... Spill_Response spill Spill Occurs assess Is the spill large, airborne, or unsafe? spill->assess evacuate Evacuate Area Call EHS Emergency assess->evacuate Yes ppe Don PPE (Gloves, Goggles, Lab Coat) assess->ppe No, it's minor cleanup Gently Sweep Powder Into a Container ppe->cleanup dispose Label as Spill Debris Dispose as Hazardous Waste cleanup->dispose

Caption: Decision Tree for Minor Spill Response.

Conclusion

The responsible disposal of Fmoc-N-Me-Nva-OH is a direct reflection of our commitment to a culture of safety. While this compound may not be acutely hazardous, the principles of rigorous waste segregation, proper containerization and labeling, and adherence to institutional and federal guidelines are universal. By internalizing this protocol, you not only ensure the safety of yourself and your colleagues but also uphold the environmental and ethical standards expected of leading scientific professionals. Always remember that your EHS department is your primary partner in this endeavor; when in doubt, consult them.

References

  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet]. Occupational Safety and Health Administration. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan [Fact Sheet]. Occupational Safety and Health Administration. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-Val-OH.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Nva-OH [135112-28-6]. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, May 17). EPA Proposes Tailored RCRA Requirements for Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Anaspec. (2021, February 17). Safety Data Sheet (SDS). Retrieved from [Link]

  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • National Center for Biotechnology Information. (n.d.). FMOC-L-valine. PubChem Compound Database. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Lab Manager. (2025, August 7). Green Solvents in SPPS: Sustainable Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Gáspári, Z., et al. (2019). Sustainable synthesis of N-methylated peptides in a continuous-flow fixed bed reactor. Journal of Flow Chemistry, 9(4), 235-243. Retrieved from [Link]

  • Vahdati, S., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Journal of Environmental Health and Sustainable Development, 6(3), 1335-1351. Retrieved from [Link]

  • Wade, J. (2026, February 3). How weight-loss drugs are creating an environmental disaster. Pursuit by the University of Melbourne. Retrieved from [Link]

  • Kumar, A., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8119. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Fmoc-N-Me-Nva-OH

In the landscape of peptide synthesis, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personal safety. This guide provides an in-depth operational plan fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide synthesis, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personal safety. This guide provides an in-depth operational plan for the safe handling of Fmoc-N-Me-Nva-OH, a key building block in modern drug discovery. As researchers and scientists, our commitment to safety underpins the integrity of our work. This document moves beyond a simple checklist, offering a procedural and logical framework for the use of Personal Protective Equipment (PPE), ensuring a self-validating system of safety in your laboratory.

Understanding the Hazards: A Cautious Approach

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense in mitigating exposure to chemical hazards.[2] For handling Fmoc-N-Me-Nva-OH, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against accidental splashes and airborne powder entering the eyes.[1][2][3]
Hand Protection Disposable nitrile gloves.Provides a barrier against skin contact.[3][4] Nitrile offers good resistance to a range of chemicals.
Body Protection A buttoned lab coat.Protects the skin and personal clothing from contamination.[2][3]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential to prevent the inhalation of fine powder, especially when weighing or transferring the compound.[2]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[2][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for ensuring safety. The following workflow is designed to minimize exposure and maintain a controlled laboratory environment.

Pre-Handling Preparations
  • Designated Work Area: All handling of Fmoc-N-Me-Nva-OH should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood.

  • PPE Donning Sequence:

    • Put on the lab coat and ensure it is fully buttoned.

    • Don the N95 respirator, ensuring a proper seal around the nose and mouth.

    • Put on safety glasses or goggles.

    • Finally, don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

PPE_Donning_Sequence Start Start LabCoat Don Lab Coat Start->LabCoat Respirator Don N95 Respirator LabCoat->Respirator Eyewear Don Safety Glasses/ Goggles Respirator->Eyewear Gloves Don Nitrile Gloves Eyewear->Gloves End Ready for Handling Gloves->End

Caption: PPE Donning Workflow

Handling Procedures
  • Weighing and Transfer:

    • Carefully open the container of Fmoc-N-Me-Nva-OH inside the fume hood.

    • Use a clean, designated spatula to transfer the required amount of powder onto weighing paper.

    • Avoid creating dust clouds by handling the powder gently.

    • Securely close the main container immediately after use.

  • In Case of a Spill:

    • If a small spill occurs within the fume hood, gently sweep the powder into a designated hazardous waste container using a brush and dustpan.[5]

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.[5]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent and then water.

    • Clean any reusable equipment, such as spatulas, thoroughly.

  • PPE Doffing Sequence: The removal of PPE should be done in a manner that prevents cross-contamination.

    • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface.

    • Remove the lab coat, turning it inside out as you take it off.

    • Remove eye and face protection.

    • Finally, remove the respirator.

    • Wash hands thoroughly with soap and water.

PPE_Doffing_Sequence Start Handling Complete Gloves Remove Gloves Start->Gloves LabCoat Remove Lab Coat Gloves->LabCoat Eyewear Remove Eye Protection LabCoat->Eyewear Respirator Remove Respirator Eyewear->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Caption: PPE Doffing and Decontamination Workflow

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Chemical Waste: Any unused Fmoc-N-Me-Nva-OH and grossly contaminated materials (e.g., weighing paper, spill cleanup materials) should be collected in a clearly labeled hazardous waste container.[5] The label should include "Hazardous Waste," the full chemical name, and the date.[5]

  • Contaminated PPE: Used gloves, disposable lab coats, and respirators should be considered contaminated and disposed of as hazardous solid waste.[5]

  • Liquid Waste: Any solutions containing Fmoc-N-Me-Nva-OH should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[5][6]

Disposal Procedures

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5][7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the pickup of hazardous waste.[5]

By adhering to these detailed procedures, researchers can confidently handle Fmoc-N-Me-Nva-OH, ensuring both their personal safety and the integrity of their scientific endeavors.

References

  • How to Choose PPE for Chemical Work. (2025, October 23). Vertex AI Search.
  • Safe Disposal of Fmoc-L-Dab(Me,Ns)
  • Fmoc-Nva-OH Novabiochem 135112-28-6. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Fmoc-Val-OH Safety Data Sheet. (2020, November).
  • Fmoc-Nva-OH = 98.0 HPLC 135112-28-6. Sigma-Aldrich.
  • Fmoc-Nva-OH [135112-28-6]. Aapptec Peptides.
  • Safety Data Sheet (SDS). (2021, February 17). Anaspec.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • FMOC-NVA-OH CAS#: 135112-28-6.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • The NIH Drain Discharge Guide.
  • Fmoc-N-Me-Nva-OH. Advanced ChemTech.
  • Fmoc-N-Me-Nva-OH. ChemPep.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.
  • NIH Waste Disposal Guide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.